Lorlatinib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWYSCJSQVBQM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027944 | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454846-35-5 | |
| Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorlatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorlatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORLATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Lorlatinib Action
Molecular Binding and Inhibition of ALK Tyrosine Kinase Activity
Lorlatinib functions as a reversible, ATP-competitive small molecule inhibitor of ALK. mdpi.comguidetopharmacology.org It binds to the ATP-binding pocket within the kinase domain of the ALK protein. patsnap.compatsnap.com This binding prevents ATP from accessing the site, thereby inhibiting the phosphorylation of tyrosine residues on target proteins, a crucial step for ALK activation and subsequent signaling. patsnap.compatsnap.com this compound has demonstrated potent inhibitory activity against various mutant forms of ALK, including those that confer resistance to earlier-generation ALK inhibitors, such as the highly refractory G1202R mutation. mdpi.comaacrjournals.orgpfizermedicalinformation.comnih.govamegroups.org Preclinical studies have shown that this compound can potently suppress ALK-dependent signaling and inhibit cell growth in both wild-type and ALK mutant cell lines resistant to crizotinib (B193316) or alectinib (B1194254). nih.govdovepress.com Biochemical assays have indicated low nanomolar Ki values against wild-type ALK and several resistant mutants. nih.gov
Molecular Binding and Inhibition of ROS1 Tyrosine Kinase Activity
Similar to its action on ALK, this compound also acts as an inhibitor of the ROS1 tyrosine kinase. patsnap.commdpi.compfizermedicalinformation.comdrugbank.com It binds to the ATP-binding site of the ROS1 kinase domain, inhibiting its enzymatic activity. frontiersin.org By blocking ROS1 signaling, this compound disrupts the intracellular pathways that promote cancer cell proliferation and survival. frontiersin.org Molecular dynamics simulations and binding free energy calculations have provided insights into the detailed inhibitory mechanism of this compound against both wild-type and mutated ROS1, such as the G2032R mutant, which is associated with resistance to other ROS1 inhibitors like crizotinib. amegroups.orgnih.gov Research indicates that while the G2032R mutation can reduce the binding affinity of some inhibitors, this compound has shown improved inhibitory activity against this mutant. nih.gov Studies have also suggested that this compound may target additional proteins, such as PYK2, which could contribute to its anti-cancer effects in ROS1-driven cancer models. ecancer.org
Downstream Signaling Pathway Modulation by this compound
The inhibition of ALK and ROS1 tyrosine kinase activity by this compound leads to the disruption of several key downstream signaling pathways that are critical for cancer cell function. patsnap.commdpi.com
Disruption of Cell Proliferation Pathways
Activated ALK and ROS1 fusion proteins constitutively activate downstream signaling cascades that drive uncontrolled cell division and tumor growth. patsnap.compatsnap.com this compound's inhibition of these kinases effectively halts the phosphorylation processes that initiate these pathways. patsnap.compatsnap.com Key pathways disrupted by this compound include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are vital for cell growth and proliferation. patsnap.comaacrjournals.org By inhibiting these pathways, this compound reduces the proliferation of cancer cells that are dependent on aberrant ALK or ROS1 signaling. patsnap.com Research findings indicate that alterations in the PI3K/AKT and RAS/MAPK pathways can be associated with resistance to this compound, suggesting their crucial role in mediating proliferation signals. aacrjournals.orgamegroups.org
Impact on Cell Survival Mechanisms
Beyond inhibiting proliferation, this compound also impacts cell survival mechanisms. The downstream signaling pathways activated by aberrant ALK and ROS1, such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, also play significant roles in promoting cell survival and preventing apoptosis (programmed cell death). patsnap.com By inhibiting these pathways, this compound can induce apoptosis in cancer cells that rely on these signals for their survival. patsnap.com Studies investigating mechanisms of resistance to this compound have highlighted the involvement of alternative survival pathways that can bypass ALK kinase inhibition. aacrjournals.org For instance, the activation of EGFR and the involvement of the MAPK pathway have been observed in this compound-resistant cells, indicating their role in maintaining cell survival despite ALK inhibition. aacrjournals.org Furthermore, research has shown that the activation of Yes-associated protein 1 (YAP1) can mediate initial cell survival during this compound treatment in ROS1-rearranged lung cancer through the reactivation of AKT signaling, underscoring the complex interplay of survival mechanisms. nih.gov
Preclinical Research and Cellular Pharmacology of Lorlatinib
In Vitro Studies of Kinase Inhibition and Cell Growth Suppression
In vitro research has focused on evaluating lorlatinib's ability to inhibit ALK kinase and its impact on the proliferation of cancer cell lines, including those with acquired resistance to prior ALK inhibitors.
Efficacy in ALK-Mutant Cell Lines Resistant to First- and Second-Generation TKIs
This compound has demonstrated potent activity against a wide range of ALK mutations that confer resistance to first- and second-generation ALK TKIs dovepress.comoncologynewscentral.comnih.gov. This includes activity against the highly refractory ALK G1202R mutation, which is a common mechanism of resistance to earlier inhibitors dovepress.comoncologynewscentral.comnih.govbiorxiv.org. In cell viability assays, this compound was shown to be a potent inhibitor against TKI-resistant ALK mutants, including G1202R dovepress.com. The mean inhibitory concentration 50 (IC50) values of this compound against G1202R mutant BaF3 cell proliferation were significantly lower compared to crizotinib (B193316), ceritinib (B560025), and alectinib (B1194254), indicating its superior potency against this particular mutation dovepress.com. This compound also retained potency against most known single ALK resistance mutations, such as L1196M, G1269A, I1151Tins, and F1174L, with mean Ki values in the low nanomolar range dovepress.comselleckchem.com.
However, resistance to this compound can also emerge, often involving the development of compound ALK mutations dovepress.combiorxiv.orgamegroups.org. Studies in Ba/F3 cell lines harboring compound mutations like ALK G1202R/L1196M, ALK G1202R/L1198F, and ALK L1196M/L1198F have shown a lack of activity of third-generation inhibitors against these complex mutations amegroups.org. Interestingly, some double mutants, such as those harboring the L1198F mutation, may paradoxically regain sensitivity to crizotinib dovepress.comamegroups.org.
Table 1: In Vitro Activity of this compound Against ALK Mutations
| ALK Mutation | This compound Activity (e.g., Ki or IC50 range) | Reference |
| Wild-Type ALK | <0.07 nM (Ki) | dovepress.com |
| L1196M | <0.1–0.9 nM (Ki) | dovepress.com |
| G1269A | <0.1–0.9 nM (Ki) | dovepress.com |
| I1151Tins | <0.1–0.9 nM (Ki) | dovepress.com |
| F1174L | <0.1–0.9 nM (Ki) | dovepress.com |
| G1202R | 80 nM (IC50 in BaF3 cells) | dovepress.com |
| Various mutations | 0.2 nM - 77 nM (IC50 range) | selleckchem.com |
Activity in Wild-Type ALK Cell Lines
Beyond its efficacy in resistant cell lines, this compound has also demonstrated potent inhibitory activity against wild-type ALK dovepress.comoncologynewscentral.com. In biochemical assays, this compound showed a mean Ki of <0.07 nM against wild-type ALK dovepress.com. In vitro experiments confirmed that this compound potently suppressed ALK-dependent signaling and inhibited cell growth in wild-type ALK cell lines dovepress.com.
Differential Cell Growth Inhibition Compared to Earlier-Generation TKIs
This compound has shown significantly greater cell growth inhibition compared with first- and second-generation ALK TKIs in cell lines derived from patients with acquired resistance dovepress.com. Specifically, in a cell viability assay comparing this compound with crizotinib, ceritinib, and alectinib, this compound was the most potent inhibitor against both wild-type ALK and TKI-resistant ALK mutants, including G1202R dovepress.com. Preclinical cell line models demonstrated a 40 to 825-fold improvement in potency of this compound compared to crizotinib in inhibiting ALK phosphorylation across various ALK mutations mdpi.com.
Table 2: Comparative In Vitro Activity (IC50 nM) in BaF3 Cells Expressing ALK G1202R Mutant
| Compound | IC50 (nM) | Reference |
| This compound | 80 | dovepress.com |
| Crizotinib | 560 | dovepress.com |
| Ceritinib | 309 | dovepress.com |
| Alectinib | 595 | dovepress.com |
In Vivo Efficacy and Pharmacodynamic Analyses in Model Systems
In vivo studies using various model systems have evaluated the systemic anti-tumor activity and intracranial efficacy of this compound.
Systemic Anti-tumor Activity in Xenograft Models
Mouse xenograft models have demonstrated the systemic anti-tumor efficacy of this compound dovepress.com. In models transduced with NIH3T3 cells expressing the EML4-ALK fusion gene, ALK inhibition by this compound showed remarkable anti-tumor efficacy dovepress.com. This compound demonstrated dose-dependent anti-tumor activity in mice bearing NSCLC tumor xenografts expressing EML4-ALK fusions, including those with resistance mutations like G1202R and I1171T oncologynewscentral.com. It also showed marked anti-tumor activity in xenograft models expressing EML4-ALK, EML4-ALK-L1196M, EML4-ALK-G1269A, EML4-ALK-G1202R, or NPM-ALK selleckchem.commedchemexpress.com. Significant reduction in tumor volumes was observed in mouse models bearing wild-type and mutant ROS1-fusion xenograft tumors treated with this compound unimib.it.
Intracranial Efficacy and Survival Benefit in Brain Metastasis Models
A significant concern in ALK-positive NSCLC is the high incidence of CNS metastases dovepress.comoncologynewscentral.com. This compound was specifically designed to penetrate the blood-brain barrier, and preclinical studies have supported its efficacy in brain metastasis models guidetopharmacology.orgdovepress.comoncologynewscentral.com. Mouse models demonstrated the intracranial efficacy of this compound, leading to prolonged survival dovepress.com. This compound has shown robust intracranial anti-tumor efficacy in xenograft brain metastasis models, surpassing the effectiveness of both crizotinib and alectinib mdpi.com. Several in vivo studies have reported that this compound reduces the size of NSCLC brain metastases in mouse models in a concentration-dependent manner mdpi.com. This compound also demonstrated anti-tumor activity and prolonged survival in mice bearing intracranial EML4-ALK-positive tumor xenografts oncologynewscentral.com.
Molecular Level Investigations of Drug-Target Interactions
At the molecular level, this compound functions as a tyrosine kinase inhibitor bccancer.bc.capatsnap.com. It binds to the ATP-binding pocket of aberrant ALK and ROS1 tyrosine kinases, thereby inhibiting their enzymatic activity patsnap.com. This inhibition disrupts the phosphorylation process crucial for activating downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are vital for cancer cell growth, survival, and proliferation patsnap.com. By blocking these pathways, this compound leads to reduced proliferation and programmed cell death (apoptosis) in cancer cells dependent on these kinases patsnap.com.
This compound has demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including mutations detected in tumors that have developed resistance to crizotinib and other ALK inhibitors nih.govnih.gov. It retains potency against most known single ALK resistance mutations, notably the highly refractory ALK G1202R solvent front mutation nih.gov. Preclinical data also suggest impressive efficacy against the highly resistant G1202R mutation and most ALK-dependent mutations implicated in crizotinib resistance, such as L1196M and G1269A amegroups.org.
Beyond its primary targets, recent research indicates that this compound may also exhibit activity against additional proteins. A study demonstrated that this compound has activity against PYK2, a protein involved in focal adhesions, cell adhesion, movement, and survival moffitt.org. Investigations also showed that the protein SRC physically associated with PYK2 and ROS1 and helped control PYK2 activity moffitt.org. Combinations targeting ROS1, PYK2, and SRC resulted in enhanced cancer cell death and reduced cell survival compared to targeting single proteins moffitt.org.
Studies on Blood-Brain Barrier Penetration Mechanisms
Central nervous system (CNS) metastasis is a common complication in patients with ALK-positive NSCLC cancer.govnih.gov. Effectively treating these metastases requires drugs capable of crossing the blood-brain barrier (BBB) cancer.govlorbrena.com. This compound was specifically designed with enhanced BBB penetration in mind tandfonline.comcancer.govpfizer.com.
Preclinical and clinical data confirm significant CNS penetration by this compound tandfonline.comfrontiersin.org. A study involving patients treated in the phase 1 portion of the this compound study who underwent lumbar puncture showed a mean ratio of cerebrospinal fluid to plasma concentration of 0.75, indicating high penetrance into the CNS tandfonline.comfrontiersin.org. Studies in rats have also shown greater permeability of the BBB with this compound researchgate.netresearchgate.net.
Structural Features Enabling CNS Permeability
The chemical structure of this compound is closely related to its pharmacokinetic and pharmacodynamic characteristics mdpi.com. Its macrocyclic structure distinguishes it from earlier acyclic ALK inhibitors and is suggested to be beneficial for achieving high concentrations in the CNS tandfonline.comtandfonline.comdovepress.com. This macrocyclic moiety, along with its peculiar lipophilicity (expressed by LipE), contributes to higher penetration across the BBB mdpi.com. This compound was designed with a focus on improved CNS penetration and potent inhibition of resistance mutations in the ALK kinase domain tandfonline.com.
Modulation of Blood-Brain Barrier Cellular Components (e.g., SPP1 gene expression)
Studies have investigated the mechanisms by which this compound penetrates the BBB, suggesting a complex process that is not yet fully understood tandfonline.com. Research indicates that this compound can increase the permeability of the BBB researchgate.netnih.govnih.gov. One proposed mechanism involves the downregulation of the SPP1 gene expression in BBB cells researchgate.netresearchgate.netnih.govnih.govresearchgate.net.
Downregulating SPP1 is suggested to lead to the inhibition of VEGF (vascular endothelial growth factor) and TGF-β (transforming growth factor beta) researchgate.netnih.govnih.govresearchgate.net. This cascade is thought to subsequently reduce the number of tight junctions between BBB endothelial cells, leading to increased BBB permeability researchgate.netnih.govnih.govresearchgate.net. Studies in rats have shown that the expression of SPP1, VEGF, TGF-β, and Claudin in brain tissue was significantly downregulated after this compound administration nih.govnih.gov. Conversely, the expression level of early growth transcription factor 1 (Egr-1) was significantly increased nih.govnih.gov. The abnormally downregulated expression of the SPP1 gene showed a strong correlation with the abnormal opening of the BBB nih.gov.
Cytological experiments have also shown that this compound has inhibitory effects on endothelial cells, with greater efficacy against HCMEC/D3 cells compared to crizotinib nih.govnih.gov. Furthermore, this compound demonstrated a greater protective effect on nerve cell damage caused by hypoxia and reoxygenation in the SH-SY5Y hypoxia model compared to crizotinib nih.govnih.gov.
Impact on P-glycoprotein 1-Mediated Efflux
P-glycoprotein 1 (P-gp1), an efflux transporter, plays a significant role in limiting the brain penetration of many drugs, including some earlier ALK inhibitors like crizotinib mdpi.comnih.govdovepress.combmj.comamegroups.org. This compound was designed with a low propensity for P-glycoprotein 1-mediated efflux mdpi.comtandfonline.comselleckchem.comfrontiersin.orgdovepress.com. This characteristic is considered a key factor contributing to its higher penetration across the BBB and greater efficacy on brain metastases mdpi.comfrontiersin.orgdovepress.com.
While this compound has a low propensity for P-gp1-mediated efflux, it has also been reported as a moderate inducer of P-glycoprotein nih.govdovepress.com. However, studies in brain tissue have indicated that this compound does not change the amount of P-gp expression nih.govnih.govresearchgate.net. This lack of change in P-gp expression in brain tissue may be important for its ability to be efficacious across the BBB with a low incidence of resistance related to this transporter nih.govnih.govresearchgate.net. The mechanism of minimizing P-gp-mediated efflux is considered one of the potential mechanisms for this compound's effective brain penetration frontiersin.org.
Preclinical studies in nonhuman primates using radiolabeled this compound have also demonstrated the high brain permeability of the compound tandfonline.com.
Here is a table summarizing some preclinical findings related to this compound's effects on the blood-brain barrier:
| Study Type | Model System | Key Finding | Citation |
| Cytological Experiments | HUVEC, HMEC-1, HCMEC/D3 Endothelial Cells | This compound inhibited growth of HCMEC/D3 cells more effectively than crizotinib. | nih.govnih.gov |
| In vitro Model | SH-SY5Y Hypoxia/Reoxygenation Injury | This compound showed greater protective effect on nerve cells than crizotinib. | nih.govnih.gov |
| Gene Expression Analysis | Rat Brain Tissue | SPP1, VEGF, TGF-β, and Claudin genes were significantly downregulated by this compound. | nih.govnih.gov |
| Gene Expression Analysis | Rat Brain Tissue | Egr-1 expression was significantly increased by this compound. | nih.govnih.gov |
| P-gp Expression | Rat Brain Tissue | This compound did not change the amount of P-gp expression. | nih.govnih.govresearchgate.net |
| BBB Permeability | Rats | This compound showed greater permeability of the blood-brain barrier. | researchgate.netresearchgate.net |
| PBPK Model Prediction | Mouse Model | Brain tissue partition coefficient of 0.7. | nih.govnih.govresearchgate.net |
Clinical Efficacy and Therapeutic Outcomes of Lorlatinib
Landmark Clinical Trials in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
The CROWN trial (NCT03052608) is a global, randomized, open-label Phase 3 study that compared lorlatinib to crizotinib (B193316) in patients with previously untreated, advanced ALK-positive NSCLC. pfizer.compfizer.com The B7461001 study (NCT01970865) is a non-randomized, dose-ranging, and activity-estimating Phase 1/2 study that included patients with ALK-positive metastatic NSCLC who had been previously treated with one or more ALK TKIs. onclive.comfda.govlungcancerstoday.com
Progression-Free Survival (PFS) Endpoints Across Different Lines of Therapy
In the first-line setting, the CROWN study demonstrated a remarkable improvement in PFS with this compound compared to crizotinib. After a median follow-up of 60.2 months, the median PFS with this compound had still not been reached, while it was 9.1 months with crizotinib. ascopubs.orgoncology-central.com This represents an 81% reduction in the rate of disease progression or death with this compound (Hazard Ratio [HR], 0.19; 95% Confidence Interval [CI], 0.13-0.27). pfizer.com The 5-year PFS rate was 60% for the this compound group, compared to 8% for the crizotinib group. oncology-central.com This is reported as the longest PFS outcome observed with any molecular targeted therapy in metastatic solid tumors to date. ascopubs.org
Here is a table summarizing PFS data from the CROWN study:
| Study | Patient Population | Treatment | Median PFS (Investigator-Assessed) | 5-Year PFS Rate | HR (95% CI) |
| CROWN | Previously Untreated ALK+ NSCLC | This compound | Not Reached ascopubs.orgoncology-central.com | 60% oncology-central.com | 0.19 (0.13-0.27) pfizer.com |
| CROWN | Previously Untreated ALK+ NSCLC | Crizotinib | 9.1 months oncology-central.com | 8% oncology-central.com |
Objective Response Rates in ALK-Rearranged Cohorts
In the first-line setting (CROWN study), the confirmed ORR by investigator assessment was significantly higher with this compound (81%; 95% CI, 73 to 87) compared to crizotinib (63%; 95% CI, 54 to 70). ascopubs.org The median duration of response was not reached with this compound, versus 9.2 months with crizotinib. ascopubs.org
In the previously treated setting (B7461001 study), the ORR in ALK-positive patients who had received prior ALK inhibitors was 48% (95% CI: 42, 55). fda.govlungcancerstoday.com
Here is a table summarizing ORR data:
| Study | Patient Population | Treatment | Objective Response Rate (ORR) (95% CI) | Median Duration of Response |
| CROWN | Previously Untreated ALK+ NSCLC (Investigator-Assessed) | This compound | 81% (73-87) ascopubs.org | Not Reached ascopubs.org |
| CROWN | Previously Untreated ALK+ NSCLC (Investigator-Assessed) | Crizotinib | 63% (54-70) ascopubs.org | 9.2 months ascopubs.org |
| B7461001 | Previously Treated ALK+ NSCLC | This compound | 48% (42-55) fda.govlungcancerstoday.com | 12.5 months (8.4-23.7) fda.gov |
Intracranial Efficacy and Central Nervous System (CNS) Control
Brain metastases are a common and challenging complication in ALK-positive NSCLC. ascopubs.org this compound was specifically designed with enhanced CNS penetration. guidetopharmacology.orgamegroups.orgoncpracticemanagement.com
Intracranial Response Rates and Duration of Response
The CROWN study demonstrated superior intracranial efficacy of this compound compared to crizotinib. In patients with measurable and/or non-measurable baseline brain metastases, the intracranial objective response rate (IC-ORR) was significantly higher with this compound (60%) than with crizotinib (11%). ascopubs.org Intracranial complete response was reported in 49% of patients treated with this compound versus 5% with crizotinib. ascopubs.org In patients with measurable baseline brain metastases, the IC-ORR was 82% with this compound versus 23% with crizotinib. oncpracticemanagement.comonclive.com The intracranial complete response rate in this subgroup was 71% with this compound versus 8% with crizotinib. onclive.commims.com The median duration of intracranial response was not reached in patients treated with this compound who had measurable brain lesions at baseline and achieved a complete response. onclive.com
In the previously treated setting (B7461001 study), the intracranial ORR in patients with measurable CNS lesions was 60% (95% CI: 49, 70), with a 21% complete response rate and a 38% partial response rate. fda.gov The estimated median duration of intracranial response was 19.5 months (95% CI: 12.4, not reached). fda.gov
Here is a table summarizing Intracranial Response Rates:
| Study | Patient Population | Treatment | Intracranial Objective Response Rate (IC-ORR) (95% CI) | Intracranial Complete Response Rate |
| CROWN | Previously Untreated ALK+ NSCLC (Baseline Brain Mets) | This compound | 60% (Not specified) ascopubs.org | 49% ascopubs.org |
| CROWN | Previously Untreated ALK+ NSCLC (Baseline Brain Mets) | Crizotinib | 11% (Not specified) ascopubs.org | 5% ascopubs.org |
| CROWN | Previously Untreated ALK+ NSCLC (Measurable Baseline Brain Mets) | This compound | 82% (57%-96%) oncpracticemanagement.comonclive.com | 71% onclive.commims.com |
| CROWN | Previously Untreated ALK+ NSCLC (Measurable Baseline Brain Mets) | Crizotinib | 23% (5%-54%) oncpracticemanagement.comonclive.com | 8% onclive.commims.com |
| B7461001 | Previously Treated ALK+ NSCLC (Measurable CNS Lesions) | This compound | 60% (49-70) fda.gov | 21% fda.gov |
Cerebrospinal Fluid (CSF) to Plasma Concentration Ratios
This compound is designed to be brain-penetrant. mdpi.comguidetopharmacology.orgfrontiersin.orgnih.gov This characteristic is important for its efficacy in treating brain metastases, which are common in ALK- and ROS1-rearranged NSCLC. While the search results highlight its substantial intracranial activity and ability to penetrate the blood-brain barrier, specific numerical data on CSF to plasma concentration ratios were not available in the provided search snippets. mdpi.comguidetopharmacology.orgfrontiersin.orgnih.gov
Efficacy in ROS1-Positive NSCLC
The clinical efficacy of this compound in patients with ROS1-positive NSCLC has been investigated in clinical trials and real-world studies. nih.govprolekare.czilcn.orgnih.gov
Response Rates and Disease Control in ROS1-Rearranged Cohorts
In a clinical study involving 69 patients with advanced ROS1-positive NSCLC, including TKI-naïve and pre-treated individuals, this compound demonstrated notable activity. Among the 21 TKI-naïve patients, the objective response rate (ORR) was 62%, with 10% achieving a complete response. The median duration of response was 25.3 months, and the median progression-free survival (PFS) was 21.0 months. ilcn.org In patients who had received prior crizotinib, the ORR was 35%, with a median duration of response of 13.8 months and a median PFS of 8.5 months. ilcn.org
Here is a summary of response rates and disease control in ROS1-rearranged cohorts:
| Patient Group (Prior Treatment) | Study Type | ORR (%) | DCR (%) | Median PFS (months) | CNS ORR (%) |
| TKI-naïve | Clinical Trial | 62 | Not specified | 21.0 | 64 |
| Prior Crizotinib | Clinical Trial | 35 | Not specified | 8.5 | 50 |
| Prior Crizotinib | Real-World (Spain) | 47.6 | Not specified | 10.0 | 44.4 (57.1 in evaluable) nih.gov |
| Heavily Pretreated | Real-World (France) | 45 | 82 | 7.1 | 72 |
Efficacy in Patient Subgroups Based on Prior TKI Exposure
This compound has demonstrated clinical activity in ALK-positive NSCLC patients who have progressed on prior ALK TKI therapies. nih.govfrontiersin.orgnih.govresearchgate.netnih.govascopubs.orgamegroups.org
Patients with Prior Crizotinib Treatment
In patients who had received prior crizotinib as their only ALK TKI, this compound was highly effective regardless of the presence or absence of detectable ALK mutations. nih.gov In a phase I/II trial, the ORR with this compound in patients treated with prior crizotinib was 69%, and the median PFS was not reached. nih.gov Another study reported similar ORRs in crizotinib-resistant patients with and without ALK mutations detected by plasma or tissue genotyping. nih.govascopubs.org
Patients with Prior Second-Generation ALK TKI Treatment
Efficacy in patients who had received two or more prior ALK TKIs was lower, with a median PFS of 12.17 months compared to 49.73 months in patients who had received one prior ALK inhibitor in a real-world study. frontiersin.org In a compassionate use program, ALK-positive patients who had received at least two prior ALK TKIs showed an ORR of 32.8% and a median PFS of 11.2 months. nih.gov The median PFS decreased with an increasing number of prior TKI lines: 15.1 months for 1 prior line, 11.1 months for 2 prior lines, and 7.6 months for ≥3 prior lines. nih.gov
Efficacy in Relation to Specific ALK/ROS1 Resistance Mutations
This compound was specifically designed to overcome acquired resistance mutations that emerge after treatment with earlier-generation ALK/ROS1 TKIs. mdpi.comamegroups.orgguidetopharmacology.org Preclinical studies indicate that this compound is potent against most known single ALK resistance mutations, including the highly refractory ALK G1202R solvent front mutation. nih.govmdpi.comamegroups.orgresearchgate.net
In clinical studies, this compound demonstrated antitumor activity against common ALK mutations observed after prior TKI treatment. nih.gov For instance, this compound was highly effective against ALK G1202R/del, with an ORR of 57%, median duration of response of 7.0 months, and median PFS of 8.2 months. nih.gov For other ALK-resistant mutations, ORRs with this compound were reported as 42% for F1174X, 67% for L1196M, and 89% for G1269A. researchgate.net
In patients who had failed one or more second-generation ALK TKIs, the ORR was higher among patients with ALK mutations compared to those without ALK mutations (62% vs. 32% by plasma genotyping; 69% vs. 27% by tissue genotyping). nih.govnih.govascopubs.orgamegroups.org This suggests that the presence of ALK mutations after failure of a second-generation TKI may predict a greater likelihood of clinical benefit from this compound. nih.govascopubs.orgamegroups.org
While this compound shows activity against several crizotinib-resistant ROS1 mutations in vitro, the acquisition of a ROS1 G2032R mutation has been documented during treatment with this compound. mdpi.comnih.gov Importantly, no responses were seen in patients with ROS1 G2032R mutations in a clinical study of this compound in ROS1-positive NSCLC. ilcn.org
Mechanisms of Acquired Resistance to Lorlatinib
ALK-Dependent Resistance Mechanisms
ALK-dependent resistance mechanisms involve alterations to the ALK gene itself, maintaining the tumor's reliance on ALK signaling for growth and survival. biorxiv.orgnih.gov These mechanisms primarily include the acquisition of secondary mutations within the ALK kinase domain and, less frequently, ALK gene copy number gain. dovepress.comresearchgate.net
On-Target Secondary ALK Kinase Domain Mutations
Secondary mutations within the ALK kinase domain are a common cause of acquired resistance to ALK TKIs, including lorlatinib. mdpi.comresearchgate.net These mutations can alter the binding site of the inhibitor, reducing its efficacy. alkpositive.org
Single ALK Resistance Mutations (e.g., G1202R)
This compound was designed to be potent against most known single ALK resistance mutations, including the highly refractory ALK G1202R solvent front mutation, which confers resistance to first- and second-generation ALK inhibitors. nih.govmdpi.comoaepublish.comnih.gov Preclinical studies and clinical data have shown this compound's activity against ALK with the G1202R mutation. nih.govmdpi.comamegroups.org In clinical trials, G1202R was a common ALK mutation detected in patients, and this compound demonstrated activity against it, with an objective response rate (ORR) of 57% and a median progression-free survival (PFS) of 8.2 months in patients with this mutation. nih.gov Other single ALK resistance mutations observed in patients include L1196M, F1174X, G1269A, and I1171X, all of which have shown sensitivity to this compound in preclinical models. nih.gov
Here is a table summarizing the frequency of common single ALK mutations observed in patients based on plasma and tumor genotyping:
| ALK Mutation | Frequency in Plasma Genotyping (%) | Frequency in Tumor Genotyping (%) |
| G1202R/del | 42 | 40 |
| L1196M | 24 | - |
| F1174X | 24 | 20 |
| G1269A | 18 | 13 |
| I1171X | 11 | 13 |
Data Source: nih.gov
Compound ALK Resistance Mutations (e.g., C1156Y/L1198F, G1202R/L1196M, I1171N/L1198F)
While this compound is effective against most single ALK mutations, the emergence of compound ALK mutations, involving two or more mutations on the same ALK allele, is a significant mechanism of acquired resistance to this compound. mdpi.comoaepublish.comaacrjournals.orgaacrjournals.orgnih.govascopubs.org These compound mutations are more common in patients who have received sequential ALK inhibitor therapies. oaepublish.comaacrjournals.orgnih.govascopubs.org
Several compound mutations have been identified in this compound-resistant clones and patient samples. mdpi.comnih.gov Common examples include C1156Y/L1198F, G1202R/L1196M, and I1171N/L1198F. mdpi.comoaepublish.comalkpositive.orgaacrjournals.orgfrontiersin.org Other reported compound mutations include L1171N/D1203N, G1202R/G1269A, D1203N/E1210K, F1174L/G1202R, and T1151M/G1202R. mdpi.comaacrjournals.orgamegroups.org The frequency of compound ALK mutations is notably higher in patients with acquired resistance to this compound compared to those with primary resistance. biorxiv.org Studies have shown that compound ALK mutations can be detected in a substantial percentage of patients progressing on this compound, with estimates ranging from 35% to 50%. aacrjournals.orgnih.govresearchgate.net G1202R-containing compound mutations are particularly prevalent among these. mdpi.comresearchgate.net
Here is a table listing some commonly observed compound ALK resistance mutations after this compound treatment:
| Compound ALK Mutation | Clinical Relevance / Notes |
| C1156Y/L1198F | Can confer resistance to this compound but restore sensitivity to crizotinib (B193316). mdpi.comoaepublish.comnih.govfrontiersin.org |
| G1202R/L1196M | Can confer high-level resistance to this compound and may be refractory to other approved ALK TKIs. aacrjournals.orgnih.govfrontiersin.orgamegroups.org |
| I1171N/L1198F | Can confer resistance to this compound but restore sensitivity to crizotinib. mdpi.comnih.gov |
| L1171N/D1203N | Identified in this compound-resistant patients. mdpi.comfrontiersin.org |
| G1202R/G1269A | Identified in this compound-resistant cells. mdpi.comresearchgate.net |
| F1174L/G1202R | Can induce increased resistance to this compound compared to single G1202R. aacrjournals.orgamegroups.org |
| I1171N/G1269A | Ceritinib (B560025) can be effective against this mutation. mdpi.comoaepublish.com |
Structural Basis of Compound Mutation-Mediated Resistance
The structural alterations caused by compound mutations can impede the binding of this compound to the ALK kinase domain. aacrjournals.org While the precise structural basis varies depending on the specific mutations involved, these multiple changes within the kinase domain can collectively reduce the affinity or block the access of the inhibitor. alkpositive.org For instance, the combination of the solvent front mutation G1202R and the gatekeeper mutation L1196M can significantly restrict the space available for this compound binding. aacrjournals.orgembopress.org Structural analysis of this compound analogs and their interaction with compound ALK mutants has provided insights into how different combinations of mutations affect inhibitor binding and potency. biorxiv.orgnih.govbiorxiv.org
Clonal Evolution and Accumulation of ALK Mutations
The development of compound ALK mutations often arises through a process of clonal evolution, where sequential treatment with different ALK inhibitors selects for the accumulation of additional resistance mutations on the same ALK allele. oaepublish.comaacrjournals.orgnih.govascopubs.org This stepwise acquisition of mutations can lead to increasingly complex resistance profiles. aacrjournals.orgnih.govamegroups.org Studies analyzing serial biopsy samples from patients treated with sequential ALK TKIs, including this compound, have confirmed this pattern of stepwise accumulation of ALK resistance mutations. aacrjournals.orgnih.govascopubs.org This clonal evolution can result in the emergence of highly refractory compound mutants that are resistant to multiple ALK inhibitors. aacrjournals.orgascopubs.org
ALK Gene Copy Number Gain
ALK gene copy number gain (amplification) is another ALK-dependent mechanism of acquired resistance, although it appears to be less frequent with more potent ALK inhibitors like this compound compared to earlier generations. oaepublish.commdpi.com While less common than secondary mutations, increased copies of the ALK gene can lead to overexpression of the ALK fusion protein, potentially overwhelming the inhibitory effect of the TKI. mdpi.com ALK amplification has been observed in some patients progressing on ALK inhibitors, including in a small percentage of post-lorlatinib specimens. researchgate.netnih.govaacrjournals.org
Here is a table summarizing the frequency of MET amplification (as a potential ALK-independent mechanism, but included here for context on copy number changes) observed in plasma specimens from patients relapsing on next-generation ALK TKIs:
| Prior ALK Inhibitor(s) | Frequency of MET Copy Number Gain in Plasma (%) |
| Second-generation ALK TKI only | 3 (n=77) |
| This compound (post-second-generation) | 17 (n=29) |
Data Source: aacrjournals.org
ROS1-Dependent Resistance Mechanisms
ROS1-dependent resistance primarily involves the development of secondary mutations within the ROS1 kinase domain. These mutations can alter the binding site of this compound, reducing its inhibitory activity mdpi.comoaepublish.com.
On-Target Secondary ROS1 Kinase Domain Mutations
Mutations in the tyrosine kinase domain of the ROS1 gene are a common mechanism of acquired resistance to this compound, observed in a substantial proportion of patients progressing on the drug mdpi.comnih.gov. These mutations can be single amino acid substitutions or more complex compound mutations researchgate.net.
Single ROS1 Resistance Mutations (e.g., G2032R, L2086F)
Single point mutations within the ROS1 kinase domain are frequently observed in patients who develop resistance to this compound. The most common of these is the G2032R mutation, a solvent front mutation that has also been identified as a primary resistance mechanism to earlier ROS1 TKIs like crizotinib mdpi.comoaepublish.comamegroups.org. The L2086F mutation is another notable single resistance mutation that has been reported in patients progressing on this compound researchgate.netnih.gov.
Studies have shown varying sensitivities of this compound against these single mutations. While some preclinical studies initially suggested activity against G2032R, clinical data indicate that this compound has limited therapeutic potential against this mutation mdpi.comoaepublish.com. The L2086F mutation has been shown to confer resistance to this compound in preclinical models researchgate.netnih.gov.
Compound ROS1 Resistance Mutations (e.g., G2032R/L2086F, S1986F/L2000V)
In some cases, resistance to this compound is mediated by the emergence of compound mutations, involving two or more mutations within the ROS1 kinase domain nih.govresearchgate.netnih.gov. These compound mutations can arise sequentially under the selective pressure of TKI treatment nih.govoaepublish.com. Examples of compound mutations identified in this compound-resistant patients include G2032R/L2086F and S1986F/L2000V nih.govresearchgate.netnih.gov.
| ROS1 Mutation(s) | Frequency in this compound-Resistant Cases | Reference |
| G2032R | 32% (of 28 cases) | nih.govmdpi.com |
| L2086F | 3.6% (of 28 cases) | nih.govmdpi.com |
| G2032R/L2086F | 3.6% (of 28 cases) | nih.govmdpi.com |
| S1986F/L2000V | 3.6% (of 28 cases) | nih.govmdpi.com |
| G2032R/S1986F/L2086F | 3.6% (of 28 cases) | nih.govmdpi.com |
These compound mutations can confer higher levels of resistance compared to single mutations and may impact the effectiveness of subsequent treatment strategies oaepublish.comnih.gov.
Structural Implications of ROS1 Resistance Mutations for this compound Binding
Resistance mutations within the ROS1 kinase domain can affect this compound binding through various structural mechanisms. The G2032R mutation, located in the solvent front region, is thought to cause steric interference that impedes the binding of certain TKIs, including this compound to some extent mdpi.comamegroups.orgnih.govtandfonline.com. Structural modeling studies have indicated that the L2086F mutation can also cause steric hindrance with the binding of this compound researchgate.netnih.gov. These structural changes reduce the affinity of this compound for the mutated kinase, leading to diminished inhibition of downstream signaling pathways patsnap.comnih.gov.
ALK/ROS1-Independent (Bypass Signaling) Resistance Mechanisms
In addition to on-target ROS1 mutations, acquired resistance to this compound can also occur through the activation of alternative signaling pathways that bypass the inhibited ROS1 pathway mdpi.comoaepublish.comaacrjournals.org. These mechanisms are referred to as ALK/ROS1-independent resistance mechanisms mdpi.com.
Activation of Receptor Tyrosine Kinases
Activation of other receptor tyrosine kinases (RTKs) is a prominent ALK/ROS1-independent resistance mechanism mdpi.comamegroups.orgamegroups.orgresearchgate.net. This can occur through various mechanisms, including gene amplification, mutations, or activation of alternative ligands amegroups.org. Several RTKs have been implicated in mediating resistance to ALK and ROS1 TKIs, including this compound mdpi.comamegroups.orgamegroups.orgresearchgate.netdovepress.com.
Examples of RTKs and associated pathways that can be activated in this compound resistance include:
MET amplification researchgate.netnih.govaacrjournals.orgamegroups.org
EGFR activation amegroups.orgresearchgate.netresearcher.liferesearchgate.net
Activation of the HER family receptors, such as HER2 and HER3, often mediated by ligands like NRG1 amegroups.orgresearchgate.netnih.gov
Activation of the RAS/MAPK pathway, which can be driven by mutations in genes like KRAS, NRAS, or MAP2K1 oaepublish.comresearchgate.netnih.govaacrjournals.orgascopubs.org
Activation of the PI3K-AKT-mTOR pathway mdpi.comoaepublish.comamegroups.orgdovepress.com
Activation of other kinases such as KIT and IGF-1R mdpi.comamegroups.orgresearchgate.net
Activation of Src signaling nih.gov
These bypass pathways can sustain cell proliferation and survival despite effective inhibition of ROS1 by this compound mdpi.compatsnap.com. Identifying the specific activated bypass pathway in a resistant tumor can help guide subsequent therapeutic strategies, potentially involving combination therapies targeting both ROS1 and the activated bypass pathway researcher.lifenih.govascopubs.org.
| Bypass Signaling Pathway / Gene Alteration | Frequency in this compound-Resistant Cases | Reference |
| MET amplification | 4% (of 28 cases) | nih.govnih.govaacrjournals.org |
| KRAS G12C mutation | 4% (of 28 cases) | nih.govnih.govaacrjournals.org |
| KRAS amplification | 4% (of 28 cases) | nih.govnih.govaacrjournals.org |
| NRAS mutation | 4% (of 28 cases) | nih.govnih.govaacrjournals.org |
| MAP2K1 mutation | 4% (of 28 cases) | nih.govnih.govaacrjournals.org |
| EGFR activation | Implicated in resistance | researcher.liferesearchgate.net |
| HER3 activation (via NRG1) | Implicated in resistance | nih.gov |
| Src signaling activation | Implicated in resistance | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Pathway Upregulation
Upregulation and activation of the EGFR pathway have been identified as a mechanism of acquired resistance to this compound in ALK-rearranged lung cancer amegroups.orgaacrjournals.orgonclive.com. Studies have shown that this compound-resistant cell lines can exhibit hyperactivation of EGFR signaling aacrjournals.orgonclive.com. This activation can be triggered by endogenous ligands such as heparin-binding epidermal growth factor-like growth factor (HB-EGF) nih.gov. Research in ALK-rearranged NSCLC cells treated with this compound has revealed that activation of the c-Jun pathway can accelerate EGFR signaling as an adaptive resistance mechanism. nih.gov. Transcriptome analysis of resistant cells has shown upregulation of genes associated with the ERBB pathway, including JUN nih.gov. In vitro studies have demonstrated that inhibiting EGFR with agents like erlotinib (B232) can resensitize this compound-resistant cells to this compound, suggesting the potential for combination therapies targeting both ALK and EGFR to overcome this resistance mechanism amegroups.orgaacrjournals.orgonclive.com.
MET Amplification and Activation
MET amplification and activation have been reported as a mechanism of acquired resistance to this compound mdpi.comoaepublish.comfrontiersin.orgaacrjournals.org. MET amplification has been observed in a notable percentage of patients who develop resistance to this compound oaepublish.comfrontiersin.org. For instance, MET amplification was detected in 22% of biopsies from patients with disease relapse on this compound oaepublish.comfrontiersin.org. The activation of the MET pathway can serve as a bypass track, compensating for the inhibited ALK signaling mdpi.commdpi.comfrontiersin.org.
KIT Activation
Activation of KIT, a receptor tyrosine kinase, has been implicated as a bypass signaling mechanism contributing to resistance to ALK inhibitors, including in the context of this compound resistance mdpi.comfrontiersin.orgfrontiersin.org. While initially observed in resistance to earlier-generation ALK TKIs, KIT activation can also play a role in resistance to third-generation inhibitors like this compound mdpi.comfrontiersin.org.
IGF-1R Activation
Activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway has been identified as another bypass mechanism mediating resistance to ALK TKIs mdpi.comfrontiersin.orgfrontiersin.org. Upregulation of the IGF-1R pathway, potentially through increased levels of the adaptor protein IRS-1, can contribute to resistance unimib.it. Studies have shown that combined inhibition of ALK and IGF-1R can potentially overcome resistance mediated by IGF-1R activation unimib.it. Research in melanoma cells has also indicated that IGF-1R is a major mediator of this compound-mediated sensitivity to ferroptosis, highlighting its role in cellular signaling influenced by this compound nih.gov.
HER3 Overexpression and Phosphorylation
Overexpression and phosphorylation of HER3 (ERBB3), a member of the EGFR family, have been shown to mediate acquired resistance to this compound nih.govmdpi.comnih.govresearchgate.netresearchgate.net. Studies using this compound-resistant cell lines have demonstrated increased phosphorylation of HER3 nih.govmdpi.comnih.govresearchgate.netresearchgate.net. This activation can occur through the ligand Neuregulin 1 (NRG1) nih.govnih.govresearchgate.net. Inhibition of HER3, for example, using pan-HER inhibitors, has been shown to resensitize this compound-resistant cells to this compound in vitro, indicating the role of the NRG1/HER3 pathway in this resistance mechanism nih.govnih.govresearchgate.net.
RET Fusions (e.g., RUFY1-RET)
RET fusions have been identified as a novel mechanism of acquired resistance to this compound lungcancerstoday.comoncotarget.orgdocwirenews.comnews-medical.netopenaccessgovernment.org. A specific case report documented the emergence of a RUFY1-RET fusion in a patient with ROS1-rearranged NSCLC who developed resistance to this compound lungcancerstoday.comoncotarget.orgnews-medical.netopenaccessgovernment.org. This finding suggests that activation of the RET pathway can serve as an escape mechanism when ALK or ROS1 signaling is inhibited by this compound lungcancerstoday.comoncotarget.orgdocwirenews.comnews-medical.netopenaccessgovernment.org. The identification of such fusions often requires advanced genetic testing like RNA sequencing oncotarget.orgnews-medical.netopenaccessgovernment.org.
Activation of Downstream Signaling Pathways
Beyond the activation of bypass receptor tyrosine kinases, resistance to this compound can also involve the activation of signaling pathways downstream of ALK mdpi.comamegroups.org. Mutations in members of the MAPK signaling pathway, including NRAS, KRAS, MEK, and MAP3K, have been identified in tumors with acquired resistance to this compound amegroups.org. Activation of the MAPK pathway, for instance, through a MAP2K2 mutation, has been shown to contribute to this compound resistance ascopubs.org. Preclinical studies have demonstrated that combining this compound with a MEK inhibitor can overcome resistance driven by MAPK pathway activation ascopubs.org. The PI3K-AKT-mTOR pathway is another crucial downstream cascade that can be reactivated, contributing to resistance aacrjournals.orgamegroups.orgdovepress.com. Alterations in genes like NF2, which is involved in regulating the PI3K-AKT-mTOR pathway, have been associated with this compound resistance amegroups.orgdovepress.comaacrjournals.org.
Here is a summary of bypass signaling pathways involved in this compound resistance:
| Pathway Activated | Mechanism of Activation | Evidence |
| EGFR | Upregulation, Hyperactivation, Ligand (HB-EGF) involvement | In vitro studies in resistant cell lines, Transcriptome analysis amegroups.orgaacrjournals.orgonclive.comnih.gov |
| MET | Amplification, Activation | Observed in patient biopsies with acquired resistance mdpi.comoaepublish.comfrontiersin.orgaacrjournals.org |
| KIT | Activation | Implicated in ALK inhibitor resistance mdpi.comfrontiersin.orgfrontiersin.org |
| IGF-1R | Activation, IRS-1 Upregulation | Preclinical models, Patient data, Combination studies mdpi.comfrontiersin.orgfrontiersin.orgunimib.itnih.gov |
| HER3 | Overexpression, Phosphorylation, NRG1 involvement | In vitro studies in resistant cell lines nih.govmdpi.comnih.govresearchgate.netresearchgate.net |
| RET | Gene Fusions (e.g., RUFY1-RET) | Case reports in resistant patients lungcancerstoday.comoncotarget.orgdocwirenews.comnews-medical.netopenaccessgovernment.org |
Here is a summary of downstream signaling pathways involved in this compound resistance:
| Pathway Activated | Key Components Involved (Mutations/Alterations) | Evidence |
| MAPK | NRAS, KRAS, MEK, MAP3K, MAP2K2 | Identified in tumors and cell lines with acquired resistance amegroups.orgascopubs.org |
| PI3K-AKT-mTOR | NF2 | Associated with this compound resistance aacrjournals.orgamegroups.orgdovepress.comaacrjournals.org |
RAS/MAPK Pathway Activation (e.g., KRAS, NRAS, MAP2K1, BRAF Mutations)
Activation of the RAS/MAPK signaling pathway is a frequently observed mechanism of acquired resistance to this compound in ALK-rearranged NSCLC and ALK-driven neuroblastoma. researchgate.netamegroups.orgnih.govnih.govaacrjournals.org This pathway plays a crucial role in cell growth, proliferation, and survival, and its reactivation can bypass the ALK blockade imposed by this compound. patsnap.com
Mutations in key components of the RAS/MAPK pathway, such as KRAS, NRAS, MAP2K1 (MEK1), and BRAF, have been identified in this compound-resistant tumors. mdpi.comamegroups.orgamegroups.orgaacrjournals.org For instance, studies have reported the emergence of KRAS G12C, KRAS amplification, NRAS G60E, and MAP2K1 E41_L54del mutations in patients who progressed on this compound. aacrjournals.org In neuroblastoma, activating RAS mutations are among the predominant off-target resistance mechanisms to this compound. researchgate.netnih.gov
Functional validation studies using small-molecule inhibitors have confirmed the involvement of the RAS/MAPK pathway in mediating this compound resistance. researchgate.netnih.govaacrjournals.org Combining this compound with MEK inhibitors like trametinib (B1684009) has shown synergistic effects in preclinical models, inhibiting tumor proliferation and reversing resistance. ascopubs.org
PI3K/AKT Pathway Alterations
Alterations in the PI3K/AKT pathway are another significant mechanism contributing to acquired resistance to this compound. mdpi.comresearchgate.netnih.govnih.gov This pathway is a critical regulator of cell survival, growth, and metabolism, and its aberrant activation can provide alternative survival signals that circumvent ALK inhibition. patsnap.com
SHP2 Activation
SHP2, a non-receptor protein tyrosine phosphatase encoded by PTPN11, can mediate resistance to ALK TKIs by activating multiple downstream tyrosine kinases, thereby creating a bypass around ALK signaling. amegroups.orgnih.govnih.gov SHP2 provides a parallel survival input that can maintain downstream signaling, including the RAS/MAPK pathway, despite ALK inhibition. nih.govnih.gov
Inhibition of SHP2, for example with SHP099 or TNO155, has been shown to restore sensitivity to ALK inhibitors in resistant cell lines by preventing compensatory RAS and ERK1/2 reactivation. aacrjournals.orgamegroups.orgnih.govnih.gov This highlights SHP2 activation as a targetable resistance node in tumors that develop resistance through ALK-independent mechanisms. nih.govnih.gov
SRC Activation
Activation of SRC kinase signaling has been identified as a mechanism of acquired resistance to ALK inhibitors, including this compound. researchgate.netspandidos-publications.com SRC is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and migration.
Studies have shown that SRC activation can mediate resistance to ALK inhibition, and dual inhibition of ALK and SRC has demonstrated effectiveness in overcoming resistance in preclinical models. spandidos-publications.comnih.govtandfonline.comaacrjournals.org Patient-derived cell lines resistant to this compound have shown increased levels of paxillin (B1203293) phosphorylation, a surrogate marker for SRC activation. aacrjournals.org Combining ALK and SRC inhibitors has been explored as a strategy to overcome this resistance mechanism. spandidos-publications.comnih.govtandfonline.comaacrjournals.org
Histological Transformation (e.g., Small Cell Transformation, Epithelial-to-Mesenchymal Transition)
Histological transformation, particularly to small cell lung cancer (SCLC) or through epithelial-to-mesenchymal transition (EMT), is another mechanism of acquired resistance to ALK TKIs, including this compound. mdpi.comfrontiersin.org
Small cell transformation involves the tumor cells changing from their original NSCLC histology to a more aggressive SCLC phenotype. This transformation can lead to resistance to targeted therapies like this compound. mdpi.comfrontiersin.orgjournalpulmonology.orgnih.gov While less frequent than other resistance mechanisms in some cohorts, it is a recognized escape route. nih.govamegroups.org
Epithelial-to-mesenchymal transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, leading to increased invasiveness and resistance to targeted therapies. mdpi.comresearchgate.nettandfonline.com EMT has been shown to mediate resistance to this compound in patient-derived cell lines. figshare.comnih.govnih.gov This mechanism can be associated with increased expression of mesenchymal markers and decreased expression of epithelial markers. figshare.com EMT-mediated resistance has also been shown to be susceptible to dual inhibition of SRC and ALK. nih.govtandfonline.comaacrjournals.org
Other Genetic Alterations (e.g., NF1 Truncating Mutations)
Beyond the major bypass pathways, other genetic alterations can contribute to this compound resistance. Truncating mutations in the NF1 gene, which encodes Neurofibromin 1, a negative regulator of the RAS pathway, have been identified as a mechanism of acquired resistance to this compound. researchgate.netnih.govnih.govaacrjournals.org Loss-of-function mutations in NF1 lead to the activation of the RAS/MAPK pathway, contributing to resistance. researchgate.netnih.govnih.govaacrjournals.org This mechanism has been observed in this compound-resistant neuroblastoma cells and can confer sensitivity to mTOR inhibitors. researchgate.netnih.govamegroups.orgfigshare.com
Other less frequent genetic alterations and bypass mechanisms, such as alterations in MET, EGFR, ErbB4, KIT, IGF-1R, and FGFR1, have also been implicated in this compound resistance in various contexts. mdpi.comresearchgate.netnih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Molecular Diagnostics for Resistance Profiling
Given the diverse mechanisms of acquired resistance to this compound, molecular diagnostics play a crucial role in identifying the specific resistance drivers in individual patients. This information is essential for guiding subsequent treatment decisions and exploring strategies to overcome resistance. frontiersin.org
Techniques such as next-generation sequencing (NGS) are widely used to profile the molecular landscape of resistant tumors. frontiersin.orgamegroups.orgnih.gov NGS can detect acquired mutations in ALK (including compound mutations), as well as alterations in bypass signaling pathways like RAS/MAPK and PI3K/AKT, and other relevant genes such as NF1. frontiersin.orgresearchgate.netamegroups.orgnih.govaacrjournals.orgnih.gov
Liquid biopsy, which involves the analysis of circulating tumor DNA (ctDNA) from blood samples, offers a minimally invasive approach for dynamic monitoring of genomic evolution during treatment and detection of emerging resistance mechanisms. nih.govresearchgate.netresearchgate.netnih.gov Serial ctDNA analysis can reveal the acquisition of both compound ALK mutations and off-target mutations in pathways like RAS-MAPK, often correlating with disease progression. nih.govresearchgate.netnih.gov
Molecular profiling of tumor biopsies and/or liquid biopsies at the time of disease progression on this compound is recommended to identify the underlying resistance mechanisms. frontiersin.org This allows for a more personalized approach to subsequent therapy, potentially involving combinations of inhibitors targeting ALK and the activated bypass pathway, or switching to alternative agents depending on the identified resistance driver. researchgate.netamegroups.orgascopubs.orgnih.govaacrjournals.org
Table: Summary of Acquired Resistance Mechanisms to this compound
| Mechanism Category | Specific Alterations (Examples) | Pathway Involved | Diagnostic Method | Potential Overcoming Strategy (Preclinical/Clinical Investigation) |
| Bypass Pathway Activation | KRAS mutations/amplification | RAS/MAPK | NGS (Tissue/ctDNA) | Combination with MEK inhibitors |
| NRAS mutations | RAS/MAPK | NGS (Tissue/ctDNA) | Combination with MEK inhibitors | |
| MAP2K1 mutations | RAS/MAPK | NGS (Tissue/ctDNA) | Combination with MEK inhibitors | |
| BRAF mutations | RAS/MAPK | NGS (Tissue/ctDNA) | Combination with MEK inhibitors | |
| PI3K/AKT pathway alterations | PI3K/AKT | RNA-Seq, Proteomics | Investigation ongoing, potential pathway inhibitors | |
| SHP2 activation | Downstream signaling | Functional assays, NGS | Combination with SHP2 inhibitors | |
| SRC activation | Downstream signaling | Functional assays | Combination with SRC inhibitors | |
| EGFR/ErbB4 hyperactivation | EGFR/ErbB4 signaling | Proteomics, NGS | Combination with EGFR inhibitors | |
| MET amplification | MET signaling | NGS | Combination with MET inhibitors | |
| Histological Transformation | Small Cell Transformation | N/A | Histopathology | Chemotherapy, potentially targeted therapy if driver identified |
| Epithelial-to-Mesenchymal Transition (EMT) | N/A | Histopathology, Markers | Combination with SRC inhibitors | |
| Other Genetic Alterations | NF1 truncating mutations | RAS/MAPK (via Neurofibromin) | NGS (Tissue/ctDNA) | Combination with mTOR inhibitors |
| Other less frequent alterations (e.g., KIT, IGF-1R, FGFR1) | Various | NGS | Pathway-specific inhibitors |
Utility of Tissue Biopsy for Resistance Mechanism Identification
Tissue biopsy at the time of disease progression is a valuable method for identifying the specific mechanisms driving acquired resistance to this compound amegroups.org. Analysis of tumor tissue allows for comprehensive genomic profiling, including the detection of ALK kinase domain mutations, including compound mutations, and the identification of ALK-independent bypass pathway activations aacrjournals.orgnih.gov.
Studies analyzing this compound-resistant tissue biopsies have revealed the prevalence of compound ALK resistance mutations. In one dataset of 48 biopsies from 47 patients, ALK kinase domain mutations were identified in 48% of biopsies, with 29% harboring double or triple ALK resistance mutations nih.gov. Tissue biopsy can also detect histologic transformation, which is another potential resistance mechanism nih.gov.
Identifying resistance mechanisms through tissue biopsy can inform subsequent treatment decisions, potentially guiding the selection of alternative TKIs or combination therapies that may overcome the identified resistance pathways amegroups.orgascopubs.org. For instance, certain compound ALK mutations might retain sensitivity to earlier-generation ALK inhibitors amegroups.orgoaepublish.com.
However, obtaining tissue biopsies can be challenging, particularly in patients with metastatic disease, and may not always be feasible due to safety risks or tumor location nih.govamegroups.org. Furthermore, a single biopsy might not capture the full heterogeneity of resistance mechanisms present in different tumor lesions amegroups.org.
Role and Limitations of Circulating Tumor DNA (ctDNA) Analysis
Circulating tumor DNA (ctDNA) analysis, often referred to as liquid biopsy, provides a less invasive alternative to tissue biopsy for investigating resistance mechanisms researchgate.netnih.govamegroups.orgaacrjournals.org. ctDNA analysis involves analyzing DNA fragments released into the bloodstream by tumor cells, allowing for the detection of genetic alterations present in the tumor amegroups.org.
ctDNA analysis can reveal the acquisition of both compound ALK mutations and mutations in bypass pathway components, such as those in the RAS-MAPK pathway, in patients developing resistance to this compound nih.govresearchgate.net. Longitudinal ctDNA sampling can track the emergence of resistance mutations over time, potentially detecting them before clinical disease progression nih.govaacrjournals.org. Changes in circulating ALK variant allele frequency (VAF) in ctDNA have been shown to correlate with clinical response to this compound researchgate.netaacrjournals.org.
In some studies, liquid biopsy using next-generation sequencing (NGS) has demonstrated a higher likelihood of detecting ALK mutations compared to tissue NGS in patients resistant to this compound amegroups.org. Plasma NGS also detected compound ALK mutations at a higher rate than tissue, although this difference was not always statistically significant amegroups.org.
Despite its advantages, ctDNA analysis has limitations. The sensitivity of ctDNA analysis for detecting ALK fusions can vary amegroups.org. Not all resistance mechanisms detectable by tissue biopsy may be present in ctDNA, and vice versa amegroups.org. For example, while ctDNA can effectively capture genetic mutations, it may not fully capture mechanisms like histologic transformation or certain spatial heterogeneity of resistance nih.govamegroups.org. Additionally, the presence of a mutation in ctDNA does not always confirm it as the primary driver of resistance, as other mechanisms might be at play amegroups.org.
The dynamic monitoring of genomic characteristics through ctDNA analysis can provide insights into the evolving mutation landscape during this compound treatment and highlight the heterogeneity of resistance profiles nih.gov.
Management Strategies for Lorlatinib Resistance
Sequential TKI Therapy
The cornerstone of treating advanced ALK-positive lung cancer has been the sequential use of increasingly potent ALK inhibitors. However, after progression on a third-generation inhibitor like lorlatinib, the optimal subsequent TKI strategy is less defined and is an area of active investigation.
Reponses to Prior ALK TKIs Following this compound Resistance
Following the failure of this compound, the landscape of subsequent treatment options is complex. The emergence of diverse and often multiple resistance mutations during sequential TKI therapy can limit the efficacy of further ALK-directed treatment. researchgate.net In some cases, after resistance to a second-generation ALK-TKI, it is possible to switch to another second-generation TKI, as certain mutations may confer sensitivity to one agent but not another. nih.gov For instance, alectinib (B1194254) has shown activity against the F1174L mutation that can arise after ceritinib (B560025), and ceritinib can inhibit I1171/N/S and V1180L mutations that cause alectinib resistance. nih.gov
However, after this compound, which is effective against most single ALK mutations, resistance is often driven by compound mutations (two or more mutations on the same ALK allele). nih.gov These compound mutations, such as G1202R+L1196M, can confer high-level resistance to all currently approved ALK TKIs. researchgate.net Therefore, re-challenging with a prior-generation TKI after this compound failure may have limited success, depending on the specific molecular profile of the resistant tumor. Clinical decisions often rely on post-progression biopsies and next-generation sequencing (NGS) to identify the specific resistance mechanisms at play and guide the selection of subsequent therapies, which may include chemotherapy or enrollment in clinical trials for fourth-generation ALK inhibitors. nih.gov
Potential for Re-sensitization to Earlier Generation TKIs (e.g., Crizotinib)
A remarkable phenomenon observed in a subset of patients is the re-sensitization to the first-generation ALK inhibitor, crizotinib (B193316), after developing resistance to this compound. This paradoxical effect is typically mediated by the acquisition of a specific secondary ALK mutation, L1198F, in conjunction with a pre-existing resistance mutation like C1156Y.
The C1156Y mutation initially confers resistance to crizotinib. While the tumor is sensitive to this compound, selective pressure can lead to the emergence of an additional L1198F mutation on the same allele. The L1198F substitution creates steric hindrance that blocks this compound binding, causing resistance. However, this same mutation paradoxically enhances the binding of crizotinib, effectively negating the resistance conferred by the C1156Y mutation and re-sensitizing the cancer to crizotinib. This has been documented in case reports where patients experienced a clinical response upon being re-challenged with crizotinib after progressing on this compound due to the C1156Y/L1198F compound mutation.
Another potential mechanism for crizotinib re-sensitization involves the activation of bypass pathways that this compound does not inhibit but crizotinib does. For example, MET amplification can drive resistance to alectinib, and since crizotinib is also a MET inhibitor, it may be effective in this context. It is hypothesized that similar bypass pathways activated during this compound treatment could be targetable by crizotinib, leading to a response.
Combination Therapeutic Approaches
Given the complexity of this compound resistance, which often involves multiple mechanisms simultaneously, combination therapies are a key area of investigation. The goal is to target both the primary oncogenic driver (ALK) and the newly activated resistance pathways.
Co-targeting ALK/ROS1 and Bypass Pathways
Resistance to this compound is not always driven by new ALK mutations. In a significant number of cases, particularly in the first-line setting, resistance emerges through the activation of alternative signaling routes, known as bypass pathways. nih.gov These ALK-independent mechanisms allow cancer cells to survive and proliferate despite effective ALK inhibition.
Several bypass pathways have been identified in this compound-resistant tumors, creating opportunities for combination strategies.
Epithelial-Mesenchymal Transition (EMT): EMT has been identified as a resistance mechanism in patient-derived cell lines, which was found to be susceptible to the dual inhibition of SRC and ALK. aacrjournals.org
NF2 Loss of Function: The loss of the NF2 tumor suppressor gene has been identified as a novel bypass mechanism. This alteration confers sensitivity to mTOR inhibitors, suggesting a combination of this compound and an mTOR inhibitor like vistusertib (B1684010) could be effective. aacrjournals.orgscholar9.com
NRG1/HER3 Activation: Activation of the NRG1/HER3 pathway has been shown to cause this compound resistance. Preclinical models demonstrate that this can be overcome by combining this compound with a pan-HER inhibitor, such as afatinib (B358) or dacomitinib, which resensitizes the cells to ALK inhibition. nih.gov
| Bypass Pathway | Mechanism | Potential Combination Strategy |
|---|---|---|
| Epithelial-Mesenchymal Transition (EMT) | Activation of alternative signaling associated with a mesenchymal phenotype. | This compound + SRC inhibitor |
| NF2 Loss of Function | Loss of tumor suppressor gene leading to activation of downstream pathways. | This compound + mTOR inhibitor (e.g., Vistusertib) |
| NRG1/HER3 Activation | Ligand-driven activation of the HER3 receptor and downstream signaling. | This compound + Pan-HER inhibitor (e.g., Afatinib, Dacomitinib) |
Preclinical Evidence for Dual Inhibition Strategies (e.g., this compound + EGFR-TKI)
Preclinical research has uncovered that the Epidermal Growth Factor Receptor (EGFR) signaling pathway can be a key driver of adaptive resistance to this compound. aacrjournals.org Studies have shown that exposing ALK-rearranged lung cancer cells to this compound can lead to the hyperactivation of EGFR. researchgate.netaacrjournals.org This adaptive response allows a subset of tumor cells to survive initial treatment.
This finding provides a strong rationale for a dual inhibition strategy. In vitro and in vivo preclinical models have demonstrated that combining this compound with an EGFR-TKI, such as the first-generation inhibitor erlotinib (B232), enhances anti-tumor effects compared to this compound alone. aacrjournals.orgaacrjournals.org The combination therapy was shown to more effectively induce apoptosis (programmed cell death) in cancer cells. aacrjournals.org These results suggest that co-targeting ALK and EGFR from the outset could be a promising strategy to overcome this form of adaptive resistance in ALK-rearranged NSCLC. aacrjournals.org
Novel Combination Strategies (e.g., this compound with Itraconazole (B105839) and Cilostazol)
Emerging strategies to delay or overcome this compound resistance include the repurposing of drugs used for other conditions. One such proposed combination involves adding itraconazole (an antifungal agent) and cilostazol (B1669032) (a thrombosis preventative drug) to this compound therapy. researchgate.netnih.gov The scientific rationale for this "IC Regimen" is based on the known secondary effects of these medications. researchgate.net
Itraconazole: Beyond its antifungal properties, itraconazole is known to inhibit several pathways relevant to cancer growth and drug resistance. It can inhibit Hedgehog and Wnt signaling, both of which can contribute to tumor progression. researchgate.netnih.gov Crucially, it also inhibits the P-glycoprotein (p-gp) efflux pump and the metabolic enzyme CYP3A4. researchgate.net Since this compound is a substrate for both, itraconazole could potentially increase the concentration and effectiveness of this compound, particularly in the brain. researchgate.netnih.gov
Cilostazol: This drug works by inhibiting phosphodiesterase 3, which reduces platelet adhesion. researchgate.netnih.gov Platelets can release numerous growth factors that support tumor growth. By partially depriving malignant cells of these factors, cilostazol may help to slow proliferation and delay the development of resistance. researchgate.net
This novel combination strategy is based on a theoretical framework of intersecting biological pathways and has been proposed for clinical investigation as a method to potentially enhance the efficacy and durability of this compound treatment. researchgate.net
Development of Next-Generation ALK/ROS1 Inhibitors for Resistant Mutations
The emergence of resistance to this compound, a potent third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI), presents a significant clinical challenge. theoncologynurse.compfizer.com To address this, substantial research efforts are focused on the development of next-generation inhibitors capable of overcoming these resistance mechanisms. These efforts are largely centered on targeting specific genetic alterations, particularly compound mutations in ALK and novel resistance mutations in ROS1, that render this compound ineffective.
Targeting Compound ALK Mutations
Sequential therapy with ALK inhibitors can lead to the selection of complex, this compound-resistant compound mutations within the ALK kinase domain. aacrjournals.org These mutations, where two or more individual resistance mutations occur on the same allele, can confer high-level resistance to all currently approved ALK TKIs. nih.govalkpositive.org The most frequently observed compound mutations in patients who have progressed on this compound often involve the G1202R or I1171N/S/T mutations. nih.govresearchgate.netnih.gov
For instance, the G1202R mutation, a common resistance mechanism to second-generation ALK inhibitors, can combine with other mutations such as L1196M, G1269A, or L1198F, leading to profound this compound resistance. aacrjournals.orgnih.gov Preclinical studies have demonstrated that while this compound is effective against single G1202R or L1196M mutations, the compound G1202R/L1196M mutation results in a significant increase in the this compound IC50, indicating reduced sensitivity. aacrjournals.org Similarly, compound mutations involving I1171N, such as I1171N in combination with D1203N or L1198F, also drive resistance to this compound. nih.gov
The development of fourth-generation ALK TKIs is a direct response to the challenge posed by these compound mutations. researchgate.net These next-generation inhibitors are being rationally designed to have a broader spectrum of activity against these complex resistance mechanisms. aacrjournals.org
Targeting Novel ROS1 Resistance Mutations
Similar to ALK-positive cancers, resistance to this compound also develops in ROS1 fusion-positive non-small cell lung cancer (NSCLC). researchgate.net A significant proportion of this resistance is driven by the acquisition of secondary mutations in the ROS1 kinase domain. aacrjournals.orgascopubs.org
The most prevalent resistance mutation observed in patients progressing on this compound is the solvent front mutation G2032R. researchgate.netaacrjournals.orgascopubs.org While preclinical data initially suggested this compound might have activity against ROS1 G2032R, clinical evidence has shown a lack of response in patients harboring this mutation. nih.govconsensus.app Another novel resistance mutation that has been identified is L2086F, which is analogous to the ALK L1256F mutation that also confers resistance to this compound. researchgate.netascopubs.org Structural modeling suggests that the L2086F mutation causes steric hindrance, impeding the binding of this compound to the ROS1 kinase. researchgate.net
The identification of these specific resistance mutations is crucial for guiding the development of next-generation ROS1 inhibitors. The focus is on creating compounds that can effectively inhibit ROS1 signaling in the presence of mutations like G2032R and L2086F, for which current therapeutic options are limited. researchgate.netmdpi.com
Emerging Inhibitors (e.g., Gilteritinib (B612023), TPX-0131, NVL-665, Repotrectinib (B610555), Taletrectinib, Ensartinib)
A new wave of TKIs is in development, with several showing promise in overcoming this compound resistance by targeting the aforementioned mutations.
Gilteritinib , an inhibitor initially approved for FLT3-mutated acute myeloid leukemia, has demonstrated preclinical activity against this compound-resistant ALK compound mutations, particularly those involving I1171N. alkpositive.orgnih.govnih.gov It has been shown to inhibit ALK autophosphorylation in resistant models. alkpositive.org Furthermore, gilteritinib may also address resistance mediated by bypass pathway activation, such as through the AXL receptor tyrosine kinase. alkpositive.orgnih.gov
TPX-0131 (Zotizalkib) is a fourth-generation, compact macrocyclic ALK inhibitor designed to overcome a wide range of resistance mutations, including the G1202R solvent front mutation and various compound mutations like G1202R/L1196M. researchgate.netoaepublish.comresearchgate.net Its design allows it to fit within the ATP-binding pocket of ALK, even in the presence of mutations that hinder the binding of larger inhibitors like this compound. researchgate.netresearchgate.net Preclinical data have shown its potency against wild-type ALK and numerous resistant mutants. researchgate.net
NVL-655 is another fourth-generation ALK TKI designed to be highly selective for ALK and to penetrate the central nervous system. aacrjournals.orgalkpositive.orgphysiciansweekly.com It has shown potent preclinical activity against a broad spectrum of ALK mutations, including the G1202R single mutation and this compound-resistant compound mutations such as G1202R/L1196M. aacrjournals.orgalkpositive.orgnuvalent.com A key feature of NVL-655 is its ability to avoid the inhibition of the TRK family of receptors, which is associated with neurological side effects. physiciansweekly.com The ongoing ALKOVE-1 clinical trial is evaluating the safety and efficacy of NVL-655 in patients with advanced ALK-positive solid tumors who have progressed on other ALK inhibitors. alkpositive.orgalkpositive.org
Repotrectinib (TPX-0005) is a next-generation TKI with activity against both ROS1 and ALK. nih.govfrontiersin.org In the context of ROS1, repotrectinib has demonstrated potent antitumor activity in preclinical models and in patients with the this compound-resistant G2032R mutation. nih.govmdpi.comcancer.gov It has also shown efficacy against other ROS1 resistance mutations, such as F2004V. nih.gov The TRIDENT-1 clinical trial has provided evidence of its clinical activity in both TKI-naïve and pretreated ROS1-positive NSCLC patients, including those with brain metastases. nih.govcancer.gov
Taletrectinib (DS-6051b) is another promising next-generation ROS1 inhibitor with potent activity against the G2032R resistance mutation. mdpi.comnih.gov Clinical trial data has shown its effectiveness in patients with ROS1-positive NSCLC who have acquired the G2032R mutation after treatment with other ROS1 TKIs. nih.gov
Ensartinib , a second-generation ALK inhibitor, has shown activity against a range of ALK mutations. nih.gov However, its efficacy against some of the more complex, this compound-resistant compound mutations is still under investigation, and there is some evidence to suggest it may lead to cross-resistance with other ALK inhibitors. ascopubs.orgamegroups.cn
Interactive Data Table of Emerging Inhibitors and Their Targets
| Inhibitor | Primary Target(s) | Key this compound-Resistant Mutations Targeted |
|---|---|---|
| Gilteritinib | ALK, FLT3, AXL, ROS1, NTRK | I1171N compound mutations |
| TPX-0131 (Zotizalkib) | ALK | G1202R, L1196M, and compound mutations (e.g., G1202R/L1196M) |
| NVL-655 | ALK | G1202R and compound mutations (e.g., G1202R/L1196M, G1202R/T1151M) |
| Repotrectinib (TPX-0005) | ROS1, ALK, TRK | ROS1 G2032R, ROS1 F2004V, ALK F1174 mutations |
| Taletrectinib (DS-6051b) | ROS1 | ROS1 G2032R |
| Ensartinib | ALK | Various single ALK mutations (e.g., C1156Y, F1174, G1269A) |
Pharmacokinetics and Drug Interactions of Lorlatinib
Metabolism Pathways
Lorlatinib undergoes metabolism primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and through glucuronidation by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes drugbank.comnih.govnih.gov.
Role of Cytochrome P450 Enzymes (CYP3A4, CYP2C8, CYP2C19, CYP3A5)
The primary enzyme responsible for the metabolism of this compound is CYP3A4. drugbank.comnih.gov Minor contributions to its metabolism also come from other CYP enzymes, including CYP2C8, CYP2C19, and CYP3A5. drugbank.comnih.govbjmo.be In addition to CYP-mediated oxidation, UGT1A4 plays a significant role in the glucuronidation of this compound, with minor contributions from UGT1A3. drugbank.comnih.govnih.gov
A major circulating metabolite in human plasma is M8, a benzoic acid metabolite formed through the oxidative cleavage of this compound's amide and aromatic ether bonds. drugbank.comnih.gov This M8 metabolite is considered pharmacologically inactive. drugbank.com In vitro studies have shown that neither this compound nor M8 significantly inhibit several CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govfda.gov M8 also does not inhibit CYP3A or induce CYP1A2, CYP2B6, and CYP3A. fda.gov
Enzyme Induction Profile (e.g., Moderate CYP3A Inducer)
This compound is known to be an inducer of certain enzymes, with a notable effect on the CYP3A enzyme system. In vitro studies indicate that this compound is a time-dependent inhibitor and inducer of CYP3A4/5 and activates the human pregnane (B1235032) X receptor (PXR). nih.goveuropa.eu The net effect observed in vivo following continuous multiple dosing is autoinduction, resulting in this compound being classified as a moderate CYP3A4/5 inducer. nih.goveuropa.eu this compound also induces CYP2B6 and activates the human constitutive androstane (B1237026) receptor (CAR). fda.goveuropa.eu
Drug-Drug Interactions
Due to its metabolism by and inductive effects on CYP enzymes, particularly CYP3A, this compound has a significant potential for drug-drug interactions. dovepress.comnih.govmedscape.com
Interactions with Strong CYP3A Inducers and Inhibitors
Concomitant use of this compound with strong CYP3A inducers is contraindicated due to the potential for decreased this compound plasma concentrations, which may reduce its efficacy, and the risk of severe hepatotoxicity. fda.govnih.govmedscape.compfizer.compfizermedicalinformation.comoncologynewscentral.com Studies have shown that coadministration of this compound with rifampin, a strong CYP3A inducer, resulted in severe hepatotoxicity in a high percentage of healthy subjects, with significant increases in ALT or AST levels. bjmo.befda.govdrugs.com It is recommended to discontinue strong CYP3A inducers for 3 plasma half-lives of the inducer prior to initiating this compound therapy. fda.govmedscape.compfizer.compfizermedicalinformation.comoncologynewscentral.com
The effect of concomitant use with moderate CYP3A inducers on this compound plasma concentrations has not been extensively studied, but avoidance is generally recommended as they may also reduce this compound plasma concentrations. fda.govmedscape.compfizer.compfizermedicalinformation.comoncologynewscentral.com If coadministration with a moderate CYP3A inducer is unavoidable, increased monitoring of liver function tests (AST, ALT, and bilirubin) is advised. fda.govnih.govmedscape.com
Conversely, concomitant use of this compound with strong CYP3A inhibitors can increase this compound plasma concentrations, potentially increasing the incidence and severity of adverse reactions. fda.govmedscape.compfizermedicalinformation.comoncologynewscentral.com Avoidance of strong CYP3A inhibitors is recommended. fda.govmedscape.compfizer.compfizermedicalinformation.comoncologynewscentral.com If coadministration cannot be avoided, a dose reduction of this compound may be necessary. fda.govnih.govmedscape.compfizer.compfizermedicalinformation.comoncologynewscentral.com Itraconazole (B105839), a strong CYP3A inhibitor, has been shown to increase the AUC and Cmax of a single dose of this compound. fda.govoncologynewscentral.com
Interactions with CYP3A Substrates with Narrow Therapeutic Indices
As a moderate CYP3A inducer, this compound can decrease the plasma concentrations of drugs that are substrates of CYP3A. nih.goveuropa.eudovepress.commedscape.com This effect is particularly critical for CYP3A substrates with narrow therapeutic indices, where even small changes in concentration can lead to loss of efficacy or adverse effects. europa.eunih.govmedscape.com Therefore, concomitant use of this compound with CYP3A substrates with narrow therapeutic indices should be avoided. europa.eunih.govmedscape.com If coadministration is unavoidable, the dosage of the CYP3A substrate may need to be increased, guided by its approved product labeling. nih.govmedscape.com
Real World Evidence and Post Marketing Surveillance
Comparison of Adverse Event Profiles with Clinical Trial Data
Real-world studies generally indicate that the safety profile of Lorlatinib is consistent with that observed in clinical trials, with no new safety signals identified. frontiersin.orgnih.govfrontiersin.orggencat.cat The most frequently reported adverse events (AEs) in both settings include hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and weight gain. frontiersin.orgtandfonline.comdovepress.comtandfonline.combjmo.be
However, some real-world studies have reported lower incidences of certain AEs compared to clinical trials. gencat.catmdpi.com This discrepancy might be attributed to differences in monitoring practices, reporting standards, or the proactive management of AEs through dose modifications in real-world settings. gencat.catmdpi.comecancer.org For instance, one study in a Chinese cohort reported a lower incidence of neurocognitive AEs (15.4%) compared to global clinical trials, although it was higher than in Chinese clinical trials. frontiersin.org Another study noted that hypercholesterolemia was less frequent in their cohort, potentially due to the concomitant initiation of statins. ecancer.org
Central nervous system (CNS) AEs, while a notable aspect of this compound's profile due to its CNS penetration, have shown varying incidences between clinical trials and real-world data. gencat.cattandfonline.comtandfonline.commdpi.com While the CROWN study reported CNS AEs in 39% of patients, with most being Grade 1 or 2 severity, real-world studies of later-line treatment have shown incidences ranging from 3% to 32%. gencat.cat A meta-analysis highlighted that mood AE reports were significantly higher in clinical trials compared to real-world observational studies, potentially reflecting under-reporting outside of structured trial settings. mdpi.com
Here is a comparison of some common AEs reported in clinical trials and real-world studies:
| Adverse Event | Clinical Trial Incidence (Example - CROWN Study) | Real-World Incidence (Example - Chinese Study) |
| Hypercholesterolemia | 81.1% bjmo.be | High incidence reported frontiersin.orgecancer.org |
| Hypertriglyceridemia | 67.2% bjmo.be | High incidence reported frontiersin.org |
| Edema | 55.7% bjmo.be | Consistent with previous reports frontiersin.org |
| Peripheral Neuropathy | 43.7% bjmo.be | Consistent with previous reports frontiersin.org |
| Weight Gain | 30.9% bjmo.be | Consistent with previous reports frontiersin.org |
| Cognitive Effects | 27.7% bjmo.be | 15.4% frontiersin.org |
| Mood Effects | 21.0% bjmo.be | Reported frontiersin.org |
| Any Grade 3/4 AEs | 76% (CROWN) gencat.cat | Manageable incidence frontiersin.org |
Note: Incidence rates can vary between studies based on patient populations, follow-up duration, and reporting methods.
Observed Incidence of Less Common or Serious Adverse Events
While common AEs are generally manageable, real-world data and post-marketing surveillance also capture the incidence of less common or serious AEs. Serious adverse events have been reported in clinical trials, with pneumonia, dyspnea, and pyrexia among the more frequent serious events. theoncologynurse.com Fatal adverse reactions have also occurred. theoncologynurse.com
Post-marketing data based on systems like the FDA Adverse Event Reporting System (FAERS) have identified potential signals for AEs such as interstitial lung disease (ILD) or pneumonitis and AV block, which warrant further evaluation. frontiersin.orgnih.gov Although the incidence of any grade ILD with this compound has been reported as low (0.6% in one study), it is a serious potential AE also seen with other ALK-TKIs. dovepress.com
New potential unexpected AEs, such as pulmonary arterial hypertension and radiation necrosis, have also been highlighted in post-marketing surveillance, emphasizing the importance of ongoing monitoring. frontiersin.orgnih.gov Case reports have documented events like pulmonary arterial hypertension, pulmonary embolism, proteinuria, and recent-onset myasthenia gravis in patients receiving this compound. tandfonline.com
Grade 3 and 4 AEs are more frequently associated with hypercholesterolemia and hypertriglyceridemia. tandfonline.comdovepress.com While hyperlipidemia is common, the CROWN study suggested that this compound-associated hyperlipidemia did not increase cardiovascular adverse events during the follow-up period compared to crizotinib (B193316), although longer follow-up is needed to fully understand the long-term cardiovascular implications. tandfonline.comamegroups.org
Permanent drug discontinuation due to AEs has been reported in a minority of patients, typically ranging from 2% to 8%. nih.govgencat.cattandfonline.comdovepress.comtheoncologynurse.com The most common reasons for permanent discontinuation in clinical trials have included respiratory failure, dyspnea, myocardial infarction, cognitive effects, and mood effects. theoncologynurse.com In the CROWN study, cognitive effects were the most common reason for dose reduction leading to permanent discontinuation. gencat.cat
Long-Term Safety and Efficacy Outcomes
Real-world data and extended follow-up from clinical trials provide crucial information on the long-term safety and efficacy of this compound. The CROWN study, with a median follow-up exceeding 5 years, has demonstrated unprecedented long-term efficacy for this compound in previously untreated ALK-positive NSCLC, with the median progression-free survival (PFS) not yet reached. esmo.orgmedpagetoday.com This represents the longest reported PFS with any targeted therapy in metastatic solid tumors to date. esmo.org
While the long treatment duration highlights the significant benefit of this compound, it also underscores the importance of managing AEs over extended periods. amegroups.org The majority of AEs tend to occur within the first few months of treatment, with a median onset time around 51 days for many common AEs. frontiersin.orgnih.gov However, some AEs can still occur after a year of treatment, emphasizing the need for long-term safety monitoring. frontiersin.org
The impact of AEs on long-term quality of life is also an important consideration. While CNS AEs are common, they have not consistently resulted in a clinically meaningful difference in patient-reported quality of life in some analyses. tandfonline.combjmo.be However, managing side effects is crucial for maintaining treatment adherence and daily quality of life given the expected long duration of this compound treatment. amegroups.org
Here is a summary of long-term efficacy outcomes from the CROWN study:
| Outcome | This compound (Median Follow-up 60.2 months) | Crizotinib (for comparison) |
| Median Progression-Free Survival (PFS) | Not Reached (NR) esmo.orgmedpagetoday.com | 9.1 months medpagetoday.com |
| 5-year PFS Rate | 60% medpagetoday.com | 8% medpagetoday.com |
| Time to Intracranial Progression (median) | Not Reached (NR) medpagetoday.com | Approximately 16 months medpagetoday.com |
Source: CROWN Study Updated Analysis esmo.orgmedpagetoday.com
The ongoing collection and analysis of real-world data will continue to enhance the understanding of this compound's safety and efficacy profile in diverse patient populations and over extended treatment durations, informing clinical practice and patient management strategies. tandfonline.comtandfonline.com
Health Economic and Quality of Life Considerations
Cost-Effectiveness Analyses Compared to Other ALK TKIs and Chemotherapy
Cost-effectiveness analyses evaluate the balance between the cost of a treatment and the health outcomes it provides, often measured in terms of incremental cost-effectiveness ratios (ICERs) and quality-adjusted life years (QALYs). Studies have assessed the cost-effectiveness of Lorlatinib in various settings and against different comparators, including earlier-generation ALK TKIs and chemotherapy.
Incremental Cost-Effectiveness Ratios (ICERs)
ICERs represent the additional cost incurred for each additional unit of health gain (such as a QALY or life year gained) when comparing one treatment to another. Several studies have calculated ICERs for this compound.
In a Greek analysis comparing this compound to pemetrexed (B1662193) with platinum-based chemotherapy (P-ChT) in patients previously treated with at least one second-generation ALK TKI, this compound was associated with higher costs but also greater improvements in life expectancy and quality-adjusted life expectancy. jheor.orgresearchgate.netjheor.org The generated ICERs were €46,102 per QALY gained and €28,613 per life year (LY) gained versus P-ChT. jheor.orgresearchgate.netjheor.org This analysis suggested that this compound could be considered a cost-effective option in this patient population in Greece, particularly given the unmet medical need. jheor.orgresearchgate.netjheor.orgnih.gov
A study conducted in Spain evaluated this compound as a first-line treatment for ALK-positive advanced NSCLC compared to Alectinib (B1194254) and Brigatinib. dovepress.comnih.gov This analysis indicated that this compound was a dominant option (more effective and less costly) relative to Alectinib. dovepress.com The ICER for this compound versus Brigatinib was €15,912 per QALY gained, which was considered cost-effective based on the Spanish willingness-to-pay threshold of €25,000 per QALY. dovepress.comnih.gov
In China, a cost-effectiveness analysis comparing this compound to Alectinib for the first-line treatment of ALK-positive advanced NSCLC found that this compound resulted in incremental costs of ¥113,810 and gained 1.38 incremental QALYs compared to Alectinib. ispor.org This yielded an ICER of ¥82,824 per QALY, which was below the willingness-to-pay threshold of one times the per capita GDP in China (¥85,698 in 2022), suggesting this compound is a cost-effective option in this setting in China. ispor.org Another study in China evaluating second-line treatment showed that this compound had an ICER of ¥91,025.00/QALY compared to Alectinib and ¥164,555.13/QALY compared to Ceritinib (B560025). ispor.org These ICERs were considered cost-effective at a willingness-to-pay threshold of 1.5 times the 2021 GDP per capita of China (¥121,464). ispor.org
However, a study from a US healthcare payer perspective evaluating this compound versus Crizotinib (B193316) as a first-line treatment concluded that this compound was unlikely to be cost-effective at a willingness-to-pay threshold of $200,000 per QALY, with an ICER of $409,667/QALY gained. dovepress.comnih.gov This study noted that a lower drug price for this compound would be needed for it to be considered cost-effective in this context. nih.gov
A summary of selected ICERs from different studies is presented in the table below.
| Comparison (Setting) | ICER (per QALY Gained) | Comparator(s) | Reference |
| This compound vs. P-ChT (Greece, previously treated) | €46,102 | Pemetrexed with platinum chemotherapy | jheor.orgresearchgate.netjheor.org |
| This compound vs. Alectinib (Spain, first-line) | Dominant (Less costly, more effective) | Alectinib | dovepress.com |
| This compound vs. Brigatinib (Spain, first-line) | €15,912 | Brigatinib | dovepress.comnih.gov |
| This compound vs. Alectinib (China, first-line) | ¥82,824 | Alectinib | ispor.org |
| This compound vs. Alectinib (China, second-line) | ¥91,025.00 | Alectinib | ispor.org |
| This compound vs. Ceritinib (China, second-line) | ¥164,555.13 | Ceritinib | ispor.org |
| This compound vs. Crizotinib (US, first-line) | $409,667 | Crizotinib | dovepress.comnih.gov |
Quality-Adjusted Life Years (QALYs) Gained
QALYs are a measure of disease burden, including both the quality and the quantity of life lived. Cost-effectiveness analyses often report the incremental QALYs gained with a new treatment compared to existing therapies.
In the Greek study, this compound provided 1.5 more QALYs gained compared to P-ChT over a lifetime horizon. jheor.orgresearchgate.net The Spanish analysis showed that this compound provided higher QALYs per patient (5.89 QALYs) compared with Alectinib (4.46 QALYs) and Brigatinib (3.59 QALYs) in the first-line setting. dovepress.comnih.gov This translated to an incremental gain of 1.42 QALYs per patient versus Alectinib and 2.30 QALYs per patient versus Brigatinib. dovepress.comnih.gov The Chinese first-line study reported that this compound gained 1.38 incremental QALYs compared to Alectinib. ispor.org In the second-line setting in China, this compound resulted in 1.22 incremental QALYs compared to Alectinib and 2.10 incremental QALYs compared to Ceritinib. ispor.org
These findings suggest that this compound is associated with a gain in QALYs compared to chemotherapy and some other ALK TKIs in both first-line and previously treated ALK-positive NSCLC.
Impact of this compound on Patient-Reported Outcomes and Quality of Life
In a phase 1/2 study (NCT01970865) of this compound in patients with ALK- or ROS1-positive advanced NSCLC, PRO measures were assessed using the EORTC QLQ-C30 and QLQ-LC13 questionnaires. researchgate.netnih.gov The results showed that most patients had clinically meaningful improvement (42.4%) or stable (38.0%) scores for global QoL. researchgate.netnih.gov Functioning domains with the greatest proportion of patients showing improved scores included role functioning (37.6%) and emotional functioning (36.9%). researchgate.netnih.gov Most patients also showed improved or stable scores for disease-related symptoms, with the greatest proportion showing improvement in fatigue (49.4%) and insomnia (46.3%). researchgate.netnih.gov
The Phase 3 CROWN study, which compared first-line this compound to Crizotinib in advanced ALK-positive NSCLC, also assessed PROs. ecancer.orgnih.gov Patients receiving either this compound or Crizotinib showed improvements and delayed deterioration in QoL, functioning, and several symptoms. nih.gov Numerical improvements for most longitudinal functioning scores (physical, role, emotional, social) favored this compound. nih.gov Time to treatment deterioration (TTD) in lung cancer symptoms like pain in the chest, dyspnea, and cough was comparable between the this compound and Crizotinib arms. ecancer.org Clinically meaningful improvements in cough were detected early and maintained with this compound. ecancer.org
Assessment of Neurocognitive Functioning and Mood
Neurocognitive effects and mood changes have been observed with this compound, likely due to its ability to penetrate the blood-brain barrier. tandfonline.comresearchgate.netcsic.es These effects are assessed in clinical trials and real-world studies.
In the phase 1/2 study, cognitive functioning was the only functioning domain where more patients showed worsening (24.3%) than improving (22.4%) scores. researchgate.netnih.gov In the CROWN study, numerical improvement in cognitive functioning favored Crizotinib over this compound. ecancer.orgnih.gov
However, the occurrence of CNS adverse events, including cognitive effects and mood changes, did not result in a clinically meaningful difference in patient-reported quality of life in the CROWN study. ascopubs.org
Specific studies and reviews have focused on the CNS adverse events associated with this compound. Cognitive effects reported include memory impairment, mental impairment, confusion, and disturbances in attention, with frequencies ranging between 17.8% and 23.7% in international trials, mostly grade 1-2 in severity. tandfonline.com Mood changes reported include irritability, aggression, agitation, anxiety, depression, and unstable affect, with frequencies ranging from 14.9% to 21.0%. tandfonline.com These CNS events typically present within the first 2 months of treatment and can often be managed with dose interruption or reduction without impacting QoL. csic.esmdpi.com
Resource Utilization and Healthcare Costs Associated with Treatment and Management of Adverse Events
Economic evaluations of this compound have incorporated various cost components from a healthcare payer perspective. These typically include drug acquisition costs, costs associated with drug administration and monitoring, costs for managing ALK-positive advanced NSCLC, costs related to the management of adverse events, and the costs of subsequent treatments after progression on this compound. jheor.orgjheor.orgnih.govnih.govnih.gov
In the Greek cost-effectiveness analysis, the estimated total costs of this compound over a lifetime horizon were significantly higher (€81,754) compared to P-ChT (€12,343), primarily driven by drug acquisition costs. researchgate.net The Spanish study indicated that while this compound had lower total costs (€268,827 per patient) compared to Alectinib (€278,066 per patient), it had higher costs compared to Brigatinib (€232,200 per patient). dovepress.com The Chinese first-line study showed higher total costs for this compound (¥847,992) compared to Alectinib (¥734,182). ispor.org
Furthermore, this compound's efficacy in preventing CNS progression may lead to reduced costs associated with managing brain metastases, which can be substantial. ispor.org A study in Sweden demonstrated that first-line this compound led to lower management costs of brain metastases compared with other first-line ALK TKIs, including Crizotinib, Brigatinib, and Alectinib. ispor.org These cost savings increased over time and were particularly significant in patients without baseline brain metastases, reflecting the prevention of new brain metastases. ispor.org
Future Research Directions for Lorlatinib
Strategies for Overcoming Complex Resistance Mechanisms
Resistance to ALK and ROS1 inhibitors, including lorlatinib, is a multifaceted issue involving both on-target alterations (mutations in the ALK or ROS1 kinase domain) and off-target mechanisms (activation of alternative signaling pathways or histological transformation) nih.govamegroups.orgresearchgate.nettandfonline.com. Overcoming these complex resistance mechanisms requires innovative strategies.
Rational Design of Next-Generation Inhibitors
The emergence of resistance mutations, particularly compound ALK mutations (two or more mutations on the same allele), poses a significant challenge to the efficacy of current ALK TKIs, including this compound nih.govamegroups.orgaacrjournals.orgaacrjournals.org. This compound was designed to be potent against most single ALK resistance mutations, including the challenging G1202R solvent front mutation, which confers resistance to earlier generations of ALK TKIs wikipedia.orgnih.govnih.govnih.gov. However, compound mutations involving G1202R or I1171N/S/T are frequently observed in patients who develop resistance to this compound after prior ALK TKI treatment nih.govamegroups.orgaacrjournals.org.
Rational design efforts are underway to develop fourth-generation ALK inhibitors specifically engineered to overcome these complex compound mutations amegroups.orgaacrjournals.orgresearchgate.net. These efforts involve detailed structural analysis of this compound analogs bound to ALK to understand the structural basis for overcoming different compound mutations nih.gov. The goal is to develop inhibitors with differential selective profiles capable of effectively targeting the diverse array of compound mutations that confer resistance to this compound nih.govamegroups.org.
Novel Combination Therapy Regimens
Combining this compound with other therapeutic agents is a promising strategy to circumvent or delay the onset of resistance, particularly resistance driven by bypass signaling pathways researchgate.netamegroups.orgmdpi.com. Activation of alternative pathways such as MET, EGFR, HER2, HER3, KRAS, NRAS, BRAF, MEK, and PI3K-AKT-mTOR has been implicated in resistance to ALK and ROS1 TKIs researchgate.netamegroups.orgmdpi.comamegroups.orgoup.comresearchgate.netnih.govresearchgate.net.
Research is exploring combinations of this compound with inhibitors targeting these bypass pathways. For instance, the activation of the EGFR pathway, potentially mediated by NRG1/HER3, has been identified as a mechanism of resistance to this compound, suggesting that combining this compound with EGFR or pan-HER inhibitors could be effective mdpi.comresearchgate.netnih.govplos.org. Similarly, activation of the MET pathway is a frequent ALK-independent resistance mechanism, leading to the evaluation of dual inhibition strategies combining this compound with MET TKIs like capmatinib (B1663548) or savolitinib (B612288) mdpi.com.
Other combinations being investigated include this compound with MEK inhibitors (e.g., binimetinib) to address resistance driven by MAPK pathway activation amegroups.org. Preclinical studies have also suggested that inhibiting FGFR2, which can act as a bypass signaling mechanism, in combination with this compound might be effective in overcoming resistance in ALK-expressing neuroblastoma biorxiv.org. The potential role of combining this compound with mTOR inhibitors, particularly in cases with NF2 loss, is also being explored aacrjournals.orgamegroups.org.
Furthermore, combining ALK inhibitors with chemotherapy or immunotherapy is being considered for patients with off-target resistance mechanisms or histological transformation amegroups.orgamegroups.org. However, combination regimens require careful evaluation in clinical trials due to the potential for increased toxicities amegroups.org.
Biomarker Discovery for Response and Resistance Prediction
Identifying biomarkers that can predict a patient's response to this compound and the likelihood and mechanism of resistance is crucial for personalized treatment strategies tandfonline.comnih.gov.
Identifying Predictive Biomarkers for Bypass Pathway Activation
Predicting which bypass pathways are likely to be activated upon this compound treatment is essential for guiding combination therapy strategies researchgate.netamegroups.orgmdpi.comamegroups.orgoup.comresearchgate.netnih.govresearchgate.net. Research focuses on identifying biomarkers that indicate the potential for activation of specific alternative signaling pathways.
Molecular profiling techniques, such as next-generation sequencing (NGS) of tumor tissue and circulating tumor DNA (ctDNA), are instrumental in detecting alterations in genes involved in bypass pathways like MET, EGFR, HER2, KRAS, and others at the time of progression researchgate.nettandfonline.comamegroups.orgamegroups.orgoup.comlungcancerstoday.com. Identifying these alterations can help predict which combination therapy might be most effective amegroups.orgamegroups.org. Studies have shown that the presence of ALK resistance mutations, particularly after failure of a second-generation TKI, can serve as a biomarker predicting response to this compound researchgate.netnih.govtargetedonc.com. Further research is needed to refine the use of ALK mutation status and other potential biomarkers for predicting outcomes with this compound and guiding subsequent treatment decisions nih.gov.
Translational Research in Diverse ALK/ROS1-Driven Malignancies
While this compound is primarily used in ALK- and ROS1-rearranged NSCLC, these fusions are also found in other malignancies, including anaplastic large cell lymphoma, neuroblastoma, and anaplastic thyroid carcinoma mdpi.comoaepublish.comresearchgate.net. Translational research is crucial to evaluate the efficacy of this compound in these diverse tumor types and to understand the specific resistance mechanisms that may arise in these contexts.
Studies are exploring the activity of this compound in ALK-expressing neuroblastoma, investigating resistance mechanisms such as FGFR2 activation biorxiv.orgresearchgate.net. Further research is needed to determine the clinical utility of this compound in other rare ALK/ROS1-driven cancers and to identify biomarkers that predict response in these settings. This translational research will help to expand the potential therapeutic applications of this compound beyond NSCLC.
Long-Term Outcomes and Management in Front-Line Settings
The CROWN trial's 5-year update has provided substantial data on the long-term efficacy of this compound as a first-line treatment for advanced ALK-positive NSCLC. The trial demonstrated a remarkable sustained systemic efficacy, with a 5-year progression-free survival (PFS) rate of 60%. ascopubs.orgnih.gov. The median PFS had not been reached at the time of the 5-year update, significantly exceeding that observed with crizotinib (B193316) ascopubs.orgsurvivornet.com. This extended PFS benefit was observed in patients both with and without baseline brain metastases survivornet.com. Intracranial efficacy has also been impressive, with a high percentage of patients not developing intracranial progression over five years and a substantial intracranial objective response rate nih.gov.
Despite these encouraging long-term outcomes, research continues into optimizing the management of patients receiving this compound in the front-line setting. The extended treatment duration with this compound, with a median exposure of 57 months in the CROWN trial, necessitates a focus on long-term adherence and patient well-being nih.govamegroups.org. While cross-trial comparisons have limitations, the long-term efficacy data for this compound appear favorable compared to long-term data from studies of second-generation ALK TKIs mdpi.combjmo.be.
Future research is needed to further define optimal long-term management strategies. This includes exploring the potential impact of dose optimization on the efficacy-toxicity ratio, particularly in the context of prolonged use nih.gov. Although post-hoc analyses have suggested that dose reduction in the initial weeks may not negatively impact outcomes, further studies are needed to confirm these findings and determine if starting at reduced doses could be a viable alternative strategy for some patients nih.govresearchgate.net. Additionally, research into ALK-independent resistance pathways that may emerge over long treatment durations is crucial to guide subsequent treatment decisions and explore novel therapeutic approaches nih.gov.
Data on long-term outcomes from the CROWN trial underscore the significant benefit of this compound in the front-line setting:
| Outcome | This compound (5-year update) | Crizotinib (5-year update) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | Not Reached | 9.1 months | 0.19 (0.13–0.27) |
| 5-year PFS Rate | 60% | 8% | - |
| Intracranial Progression at 5 years | 92% avoided | - | - |
| Intracranial Objective Response Rate | 60% | - | - |
Further Characterization of Adverse Event Mechanisms and Mitigation Strategies
This compound has a distinct safety profile compared to earlier generation ALK TKIs, with a notable incidence of certain adverse events, including metabolic effects (hyperlipidemia, weight gain) and CNS effects ascopubs.orgnih.govnih.gov. While many adverse events are mild to moderate and manageable, further research is needed to fully characterize their underlying mechanisms and optimize mitigation strategies nih.govcancernetwork.com.
Hyperlipidemia, particularly hypercholesterolemia and hypertriglyceridemia, is a frequently reported adverse event nih.govnih.gov. While often manageable with lipid-lowering agents, the long-term implications of sustained hyperlipidemia and weight gain, especially regarding cardiovascular risk in patients on long-term treatment, warrant further investigation ascopubs.orgnih.gov. Research into the specific mechanisms by which this compound impacts lipid metabolism could lead to more targeted and effective mitigation strategies.
CNS adverse events, including cognitive, mood, speech, and psychotic effects, are also associated with this compound due to its excellent blood-brain barrier penetration researchgate.netcancernetwork.commdpi.com. While most CNS events are low grade and can often be managed with dose interruption or reduction, understanding the precise mechanisms behind these neurocognitive effects is an area of ongoing research cancernetwork.commdpi.comresearchgate.net. Further pharmacokinetic studies, especially in patients experiencing CNS side effects, could help establish correlations and guide dose adjustments nih.gov. Educating patients and caregivers about the potential for these events is crucial for early detection and management researchgate.netnih.govresearchgate.net. Research should continue to optimize treatment protocols to decrease the frequency and severity of these reactions researchgate.net.
Management strategies for adverse events often involve dose modification (interruption or reduction) and supportive medical therapy researchgate.netnih.govmdpi.com. Temporary interruption and dose reduction have been shown to be effective in managing adverse events without compromising efficacy in many cases researchgate.netresearchgate.net. However, research into the specific mechanisms driving resistance mutations that may emerge following dose reductions is also important.
Further research is needed to:
Elucidate the detailed mechanisms underlying this compound-induced hyperlipidemia and weight gain.
Investigate the long-term cardiovascular implications of these metabolic changes.
Characterize the specific neurobiological mechanisms contributing to CNS adverse events.
Conduct pharmacokinetic studies to correlate drug exposure with CNS adverse events and guide personalized dose adjustments.
Develop proactive or predictive strategies for identifying patients at higher risk of specific adverse events.
These research avenues aim to enhance the long-term tolerability of this compound, ensuring patients can remain on this highly effective treatment for as long as possible while maintaining a good quality of life.
常见问题
Q. What are the primary mechanisms of resistance to lorlatinib in ALK-positive NSCLC, and how can they be systematically investigated?
Methodological Answer: Resistance mechanisms can be studied using next-generation sequencing (NGS) to identify secondary ALK mutations (e.g., ALK G1202R) or bypass pathways (e.g., EGFR or MET amplification). Preclinical models, such as patient-derived xenografts (PDX) or cell lines, should be treated with this compound until resistance emerges. Longitudinal plasma ctDNA analysis during clinical trials can track dynamic resistance patterns .
Q. How is this compound’s efficacy in CNS metastases quantified in clinical trials?
Methodological Answer: CNS efficacy is assessed using RECIST v1.1 criteria with MRI/CT imaging. Key endpoints include intracranial objective response rate (ORR), progression-free survival (PFS), and time to CNS progression. The phase III CROWN trial demonstrated a 82% intracranial ORR for this compound vs. 23% for crizotinib, highlighting its CNS penetration .
Q. What pharmacodynamic biomarkers are validated for monitoring this compound’s target engagement?
Methodological Answer: Plasma trough concentrations and tumor biopsy analyses (e.g., ALK phosphorylation status via immunohistochemistry) are primary biomarkers. Preclinical studies correlate drug exposure with inhibition of ALK signaling pathways (e.g., STAT3/ERK). Validated LC-MS/MS assays ensure pharmacokinetic reproducibility in clinical samples .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s systemic toxicity versus CNS efficacy?
Methodological Answer: Use real-world data mining (e.g., FAERS database) to identify AE signals (e.g., hyperlipidemia, edema) and correlate severity with CNS outcomes. Modified Poisson regression models can adjust for confounders like prior ALK inhibitor exposure. For example, hyperlipidemia (common but manageable) may coexist with prolonged CNS control .
Q. What statistical methods are optimal for indirect treatment comparisons (ITCs) between this compound and non-comparator therapies?
Methodological Answer: Matching-adjusted indirect comparison (MAIC) using individual patient data (IPD) from this compound trials (e.g., EXP2-5 cohorts) and aggregate data from chemotherapy trials (e.g., ALUR/ASCEND-5). Adjust for baseline covariates (e.g., prior therapy lines) to estimate hazard ratios (HR). The base-case MAIC yielded a PFS HR of 0.224 (95% CI: 0.154–0.312) for this compound vs. chemotherapy .
Q. How should long-term survival outcomes be modeled in cost-effectiveness analyses of this compound?
Methodological Answer: Parametric survival models (Weibull, generalized gamma) fitted to patient-level PFS/OS data from trials. Extrapolate beyond trial duration using hazard functions aligned with disease biology. For example, generalized gamma models best fit this compound’s OS data, accounting for delayed progression in ALK-positive NSCLC .
Q. What experimental designs mitigate bias in assessing this compound’s efficacy in heterogeneous populations (e.g., varying prior ALK inhibitor exposure)?
Methodological Answer: Stratified randomization in phase II/III trials by prior therapy (e.g., crizotinib vs. next-gen ALK inhibitors). Subgroup analyses with multivariate Cox regression adjust for variables like baseline tumor burden. Adaptive trial designs allow protocol amendments based on interim biomarker findings .
Q. How can researchers reconcile divergent responses to this compound in preclinical vs. clinical settings?
Methodological Answer: Conduct parallel in vivo/in vitro studies using PDX models derived from patients with documented clinical responses. Compare genomic profiles (e.g., ALK fusion variants) and tumor microenvironment factors (e.g., immune infiltration) to identify discrepancies. Orthotopic CNS implantation in mice mimics clinical metastasis patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
